Proxibarbal
Description
This compound is a derivative of barbiturates, which has been used to treat migraines. This compound was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
was heading 1976-94 (see under BARBITURATES 1976-90); use BARBITURATES to search IPRONAL 1976-94
Structure
2D Structure
3D Structure
Properties
CAS No. |
42013-34-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI Key |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Proxibarbal on GABA-A Receptors
Disclaimer: Specific research literature detailing the quantitative mechanism of action of proxibarbal on GABA-A receptors is limited. This compound is a derivative of barbituric acid, and as such, its mechanism of action is inferred from the extensive research conducted on other members of the barbiturate class, such as phenobarbital and pentobarbital.[1][2] This guide synthesizes the well-established principles of barbiturate pharmacology to provide a comprehensive overview of the presumed mechanism of this compound.
Introduction to GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS).[3][4] Structurally, it is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[5][6] The receptor is typically composed of a combination of different subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[5][7] This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological properties and localizations within the brain.[6][8]
When the endogenous ligand GABA binds to its sites at the interface between the α and β subunits, it triggers a conformational change that opens the Cl⁻ channel.[5][7] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5][9]
Core Mechanism of Action: this compound as a Positive Allosteric Modulator
This compound, as a barbiturate, is understood to act as a positive allosteric modulator (PAM) of the GABA-A receptor.[2][3] This means it enhances the receptor's function in the presence of the endogenous ligand, GABA. The key features of its mechanism are:
-
Allosteric Binding: Barbiturates bind to a site on the GABA-A receptor that is physically distinct from the GABA binding site and the benzodiazepine binding site.[2] This allosteric binding pocket is located within the transmembrane domains of the receptor subunits.[7]
-
Potentiation of GABAergic Currents: The primary mechanism of barbiturates at therapeutic concentrations is the potentiation of GABA's effect. They achieve this by increasing the duration of the Cl⁻ channel opening events initiated by GABA binding.[2] This prolonged channel opening leads to a greater influx of Cl⁻ ions for each binding event, thereby significantly enhancing the inhibitory signal. This contrasts with benzodiazepines, which increase the frequency of channel opening without affecting the duration of each opening.[2]
-
Direct Gating at High Concentrations: At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, causing the Cl⁻ channel to open even in the absence of GABA.[2][10] This direct agonistic activity is a key reason for the higher toxicity and risk of respiratory depression associated with barbiturates compared to benzodiazepines.[2]
-
Subunit-Dependent Modulation: The pharmacological effects of barbiturates can vary depending on the specific subunit composition of the GABA-A receptor subtype. For instance, studies on pentobarbitone have shown that receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[10]
Quantitative Data for Representative Barbiturates
| Compound | Action | Receptor/System | EC₅₀ | Reference |
| Pentobarbital | Potentiation of GABA | Human GABA-A Receptors (various subunits) in Xenopus oocytes | 20-35 µM | [10] |
| Direct Activation | Human α6β2γ2s GABA-A Receptors in Xenopus oocytes | 58 µM | [10] | |
| Direct Activation | Human α2β2γ2s GABA-A Receptors in Xenopus oocytes | 139 µM | [10] | |
| Increased IPSC Decay | Rat Neocortical Neurons | 41 µM | [11] | |
| Phenobarbital | Increased IPSC Decay | Rat Neocortical Neurons | 144 µM | [11] |
| Direct Agonism (Shunting of Firing) | Rat Neocortical Neurons | 133 µM | [11] |
Signaling Pathway and Visualization
The interaction of this compound with the GABA-A receptor enhances the natural inhibitory signaling pathway. The following diagram illustrates this process.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
The mechanism of action of barbiturates on GABA-A receptors is primarily elucidated using electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
This technique is ideal for studying the pharmacology of ion channels expressed from injected mRNA, allowing for precise control over the receptor subunit composition.[10][12]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
mRNA Injection: cRNA encoding the desired α, β, and γ subunits of the human GABA-A receptor is injected into the oocyte cytoplasm. The oocytes are then incubated for 1-3 days to allow for receptor expression on the plasma membrane.[13]
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.[14] The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.[13]
-
Data Acquisition:
-
GABA Potentiation: A low concentration of GABA (e.g., EC₅-EC₂₀) is applied to elicit a baseline current. Then, the oocyte is co-perfused with the same concentration of GABA plus varying concentrations of the barbiturate to determine the potentiation effect.
-
Direct Activation: The barbiturate is applied in the absence of GABA across a range of concentrations to measure any direct activation of the channel.
-
-
Analysis: Concentration-response curves are generated from the peak current responses and fitted to the Hill equation to determine parameters like EC₅₀ (the concentration for half-maximal effect) and the Hill slope.[13]
This method allows for the study of drug effects on native or expressed receptors in a neuronal context.[15][16]
-
Cell Culture: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips.[17] Alternatively, cell lines (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subtypes can be used.[18]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution forms a high-resistance "giga-ohm" seal with the membrane of a single neuron.[16] The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage and measurement of the total current across the cell membrane.
-
Data Acquisition: The cell is voltage-clamped (e.g., at -80 mV).[18] GABA and the test compound (this compound) are applied rapidly to the cell using a microperfusion system. This allows for the measurement of changes in GABA-evoked currents (e.g., inhibitory postsynaptic currents or IPSCs) in the presence of the drug.[11]
-
Analysis: The amplitude, decay time constant, and frequency of currents are analyzed to characterize the modulatory effects of the barbiturate on GABA-A receptor function.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the electrophysiological characterization of a GABA-A receptor modulator.
Caption: Workflow for electrophysiological analysis of a GABA-A modulator.
Conclusion
Based on its classification as a barbiturate, this compound is presumed to be a positive allosteric modulator of the GABA-A receptor. Its core mechanism of action involves binding to a unique site on the receptor to enhance GABA-mediated inhibition, primarily by prolonging the opening of the chloride ion channel. At higher concentrations, it likely exhibits direct receptor agonism. The precise quantitative pharmacology and potential subunit selectivity of this compound would require direct experimental investigation using established protocols such as voltage-clamp and patch-clamp electrophysiology. This guide provides the foundational framework for understanding and experimentally approaching the characterization of this compound's effects on GABA-A receptors.
References
- 1. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Structural and functional basis for GABAA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-electrode voltage clamp recording and analysis [bio-protocol.org]
- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 15. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Multiple-mechanisms-rapidly-regulate-tonic-GABA-currents-in-cultured-rat-hippocampal-neurons [aesnet.org]
- 18. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and key chemical properties of Proxibarbal. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties of this compound
This compound (5-allyl-5-(2-hydroxypropyl)barbituric acid) is a barbiturate derivative. A summary of its key chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Melting Point | 157-158 °C | [1] |
| Water Solubility | Moderately soluble | DrugFuture |
| pKa (Strongest Acidic) | 7.18 | DrugBank Online |
| logP | -0.13 | DrugBank Online |
This compound Synthesis Pathway
The synthesis of this compound, a 5,5-disubstituted barbituric acid, is a multi-step process. The general and widely employed method for synthesizing barbituric acid derivatives involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This reaction, followed by acidification, yields the final barbiturate product.[2]
The key intermediate for the synthesis of this compound is diethyl allyl(2-hydroxypropyl)malonate. This intermediate is then reacted with urea to form the barbiturate ring.
References
In-Vitro Characterization of Proxibarbal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxibarbal, a barbiturate derivative formerly marketed for migraine and anxiety, presents a unique pharmacological profile characterized by reduced hypnotic effects compared to other barbiturates.[1] This technical guide synthesizes the available in-vitro and preclinical data on this compound to provide a comprehensive overview for research and drug development professionals. Due to its withdrawal from the market, specific in-vitro quantitative data for this compound is scarce in publicly available literature.[2] This document therefore focuses on the established characteristics of the barbiturate class, alongside the limited specific data for this compound, to construct a foundational understanding of its in-vitro properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| Description | A derivative of barbiturates.[2] It is reported to be highly hydrophilic, which is believed to contribute to its pharmacological profile.[1][3] | [1][2][3] |
Pharmacodynamics: Mechanism of Action
As a member of the barbiturate class, this compound is presumed to exert its primary pharmacological effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] Barbiturates enhance the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[5]
While specific binding affinities (Kᵢ, IC₅₀) for this compound at the GABA-A receptor are not available, the general mechanism is depicted in the following signaling pathway diagram.
Pharmacokinetics: In-Vitro Metabolism and Preclinical Data
Specific in-vitro metabolism studies detailing the cytochrome P450 (CYP) enzymes responsible for this compound's biotransformation are not well-documented. However, it is known that barbiturates containing allyl groups, such as this compound, have the potential to cause destruction of cytochrome P450 enzymes.[6] This suggests that hepatic metabolism may be a route of elimination, though one preclinical study points to renal clearance as the primary pathway.
A study in rats provides the only available quantitative pharmacokinetic data:
| Parameter | Value | Species | Source |
| Half-life (t₁/₂) | 51 minutes | Rat | [3] |
| Elimination | Primarily renal | Rat | [3] |
The high hydrophilicity of this compound likely limits tissue distribution and favors renal excretion.[3]
Experimental Protocols
Detailed experimental protocols for the in-vitro characterization of this compound are not available in the published literature. Below is a generalized, hypothetical workflow for the in-vitro assessment of a novel barbiturate derivative, based on standard industry practices.
A. Receptor Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity of this compound to the GABA-A receptor.
-
Method: Competitive radioligand binding assay using synaptic membrane preparations from rat brain cortex.
-
Radioligand: [³H]-Flunitrazepam (a benzodiazepine site ligand) or [³H]-Muscimol (a GABA site ligand).
-
Procedure:
-
Incubate synaptic membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.
B. In-Vitro Metabolic Stability Assay (Hypothetical)
-
Objective: To determine the rate of metabolic degradation of this compound in a liver microsomal system.
-
Method: Incubation of this compound with human liver microsomes.
-
Procedure:
-
Incubate this compound at a known concentration with human liver microsomes in the presence of NADPH (as a cofactor).
-
Collect samples at various time points.
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis: Determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
This compound is a barbiturate derivative with a distinct pharmacological profile suggesting reduced sedative properties.[1] While specific in-vitro data is limited due to its discontinued clinical use, it is presumed to act as a positive allosteric modulator of the GABA-A receptor, consistent with its drug class.[4][5] Preclinical data in rats indicates a short half-life and predominantly renal elimination.[3] The provided hypothetical experimental workflows offer a template for the in-vitro characterization of similar compounds. Further research, should it be undertaken, would be necessary to fully elucidate the detailed in-vitro characteristics of this compound.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Destruction of cytochrome P 450 by secobarbital and other barbiturates containing allyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Proxibarbal and its Effects on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for the treatment of migraines and anxiety but has since been withdrawn due to safety concerns, including the risk of immunoallergic thrombocytopenia.[1] Consequently, in-depth, publicly available research, particularly quantitative data and detailed experimental protocols specifically pertaining to this compound's effects on neuronal excitability, is scarce. This guide, therefore, extrapolates the expected pharmacological profile of this compound based on the well-established mechanism of action of the barbiturate class of drugs.
Introduction
This compound (5-allyl-5-(β-hydroxypropyl)barbituric acid) is a central nervous system depressant belonging to the barbiturate family.[2][3] Like other barbiturates, its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[4][5] This action leads to a decrease in neuronal excitability, which underlies its sedative and anxiolytic properties.[3][6] this compound is also the active metabolite of the prodrug Valofane.[2]
Presumed Mechanism of Action: Modulation of GABA-A Receptor Function
The principal target of barbiturates is the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[4][5]
Signaling Pathway:
As illustrated in Figure 1, this compound is expected to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions.[4][5] The increased intracellular negative charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.
Quantitative Data
Specific quantitative data on the effects of this compound on neuronal excitability are not available in the reviewed literature. The following table summarizes general quantitative parameters for barbiturates' interaction with the GABA-A receptor, which can be considered as a proxy for the expected effects of this compound.
| Parameter | Typical Value for Barbiturates | Effect on Neuronal Excitability | Reference |
| GABA-A Receptor Modulation | |||
| EC₅₀ for GABA potentiation | 1 - 100 µM (drug dependent) | ↓ | [7] |
| Increase in Cl⁻ current duration | Significant prolongation | ↓ | [4] |
| Electrophysiological Effects | |||
| Change in resting membrane potential | Hyperpolarization | ↓ | [4] |
| Firing frequency of action potentials | Decreased | ↓ | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the effects of this compound on neuronal excitability. These are standard protocols used for studying barbiturates.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
Objective: To measure the effect of this compound on GABA-A receptor-mediated currents and neuronal membrane potential.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope stage and superfused with an external recording solution.
-
Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the neuronal membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped to measure currents or current-clamped to measure membrane potential.
-
Drug Application: this compound is applied to the bath at varying concentrations. GABA is applied to elicit GABA-A receptor-mediated currents in the presence and absence of this compound.
-
Analysis: Changes in the amplitude and decay kinetics of GABA-evoked currents, as well as shifts in the resting membrane potential and firing frequency in response to current injections, are quantified.
In Vivo Electrophysiology in Animal Models
Objective: To assess the effect of systemically administered this compound on neuronal firing in a specific brain region.
Methodology:
-
Animal Preparation: An anesthetized rodent is placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., cortex, hippocampus).
-
Electrode Implantation: A multi-electrode array is slowly lowered into the target brain region.
-
Baseline Recording: Spontaneous neuronal firing (action potentials) is recorded to establish a baseline.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Post-Drug Recording: Neuronal firing is continuously recorded to observe changes in firing rate and pattern.
-
Data Analysis: Spike sorting is performed to isolate individual neurons. The firing frequency of each neuron before and after drug administration is compared.
Metabolic Pathway
Valofane is a prodrug that is metabolized in the body to form this compound. This conversion is a key step in its pharmacological activity.
Conclusion
While direct experimental evidence for this compound's effects on neuronal excitability is limited, its classification as a barbiturate provides a strong basis for its presumed mechanism of action. It is expected to act as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition and thereby reducing neuronal excitability. The experimental protocols outlined in this guide provide a framework for future research that could definitively characterize the electrophysiological and neuropharmacological properties of this compound, should interest in this compound be renewed for research purposes. Any such research should be preceded by a thorough safety and ethical review, given the reasons for its historical withdrawal from the market.
References
- 1. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valofane - Wikipedia [en.wikipedia.org]
- 3. Valofane [medbox.iiab.me]
- 4. news-medical.net [news-medical.net]
- 5. ToxicoDB [toxicodb.ca]
- 6. Effects of an atypical barbiturate (valofan) on spontaneous and stimulated locomotor activity and on brain serotonin metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthetic Agent-Specific Effects on Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Proxibarbal and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxibarbal is a barbiturate derivative that was formerly marketed for the treatment of migraine and anxiety.[1][2] Despite its therapeutic applications, it was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.[3][4][5] This document provides a comprehensive overview of the known pharmacological properties of this compound and its primary metabolite, Valofane. It consolidates available data on its mechanism of action, pharmacokinetics, and metabolism, and where data is absent for this compound, information from related barbiturates is provided for context. This guide is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
This compound, chemically known as 5-allyl-5-(β-hydroxypropyl)barbituric acid, is a derivative of barbituric acid.[2] Unlike many other barbiturates, this compound was noted for having minimal hypnotic effects, which made it a candidate for managing conditions like migraine without significant sedation.[2] Its primary identified metabolic relationship is with Valofane, which is considered both a prodrug and a tautomer of this compound.[6][7] The clinical use of this compound was ultimately halted due to safety concerns, specifically its association with drug-induced immune thrombocytopenia.[3][4][5]
Pharmacodynamics
Mechanism of Action
As a member of the barbiturate class, this compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] Barbiturates bind to a distinct site on the GABA-A receptor, increasing the duration of chloride channel opening induced by GABA.[10][11] This enhancement of GABAergic inhibition leads to a general depressant effect on the central nervous system (CNS).[12]
dot
Caption: Mechanism of this compound at the GABAA receptor.
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Ki) and potency (EC50, IC50) of this compound at the GABA-A receptor are not available in the published literature. However, for context, other barbiturates like pentobarbital and phenobarbital have been studied more extensively. For instance, in cultured rat hippocampal neurons, pentobarbital and phenobarbital directly activate the GABA-A receptor with EC50 values of 0.33 mM and 3.0 mM, respectively. They also enhance the response to GABA with EC50 values of 94 µM and 0.89 mM, respectively.[2]
| Compound | Action | EC50/IC50 | Species/System | Reference |
| This compound | GABA-A Receptor Modulation | Data not available | - | - |
| Valofane | GABA-A Receptor Modulation | Data not available | - | - |
| Pentobarbital | Direct GABA-A Activation | 0.33 mM | Cultured Rat Hippocampal Neurons | [2] |
| Phenobarbital | Direct GABA-A Activation | 3.0 mM | Cultured Rat Hippocampal Neurons | [2] |
| Pentobarbital | Enhancement of GABA Response | 94 µM | Cultured Rat Hippocampal Neurons | [2] |
| Phenobarbital | Enhancement of GABA Response | 0.89 mM | Cultured Rat Hippocampal Neurons | [2] |
Table 1: Comparative Quantitative Data for Barbiturates at the GABA-A Receptor.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by its hydrophilic nature, which significantly influences its distribution and elimination.
| Parameter | Value | Species | Notes | Reference |
| Half-life (t½) | 51 minutes | Rat | Highly hydrophilic nature leads to rapid elimination. | [6] |
| Metabolism | Primary metabolite is Valofane. Hepatic oxidation is not a major pathway. | Human, Rat | A significant portion of the dose is unaccounted for in urine. | [6][7] |
| Elimination | Primarily renal. | Rat | Tubular reabsorption is limited due to high hydrophilicity. | [6] |
Table 2: Pharmacokinetic Parameters of this compound.
Metabolites
The primary and most well-documented metabolite of this compound is Valofane. Valofane and this compound are considered to be in a tautomeric relationship and can interconvert.[7] Valofane is also described as a prodrug of this compound.[6] Following oral administration of either this compound or Valofane in humans, only this compound is detected in the urine, suggesting that Valofane is converted to this compound in the body.[7] However, a substantial portion of the administered dose of both compounds is not recovered in the urine, indicating that other metabolic pathways may exist, though they have not been elucidated.[7]
dot
Caption: Metabolic relationship between this compound and Valofane.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on the known pharmacology of barbiturates, the following are representative methodologies that would be employed to study its pharmacological profile.
GABAA Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the GABA-A receptor.
dot
Caption: Workflow for a GABAA receptor binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.
-
Incubation: Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and a range of concentrations of this compound.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of a compound on the function of ion channels, such as the GABA-A receptor.
dot
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol:
-
Cell Culture: Use cultured neurons or cell lines (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Drug Application: Apply GABA at a submaximal concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with a range of concentrations of this compound.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the GABA-evoked chloride currents.
-
Data Analysis: Construct concentration-response curves to determine the EC50 for the potentiation of the GABA response by this compound.[14]
Analysis of this compound and Metabolites in Biological Fluids
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for the quantification of drugs and their metabolites in biological samples.
Protocol:
-
Sample Preparation: Extract this compound and its metabolites from urine or plasma using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Separate the analytes using a suitable HPLC column and mobile phase.
-
Mass Spectrometric Detection: Detect and quantify the analytes using a mass spectrometer, often in tandem MS/MS mode for high specificity and sensitivity.
-
Quantification: Use a standard curve prepared with known concentrations of this compound and any available metabolite standards to quantify their concentrations in the biological samples.[15][16]
Conclusion
This compound is a barbiturate with a distinct pharmacological profile characterized by its anxiolytic and anti-migraine effects with minimal hypnotic properties. Its clinical utility was ultimately limited by a significant adverse effect, immunoallergic thrombocytopenia. The available data on its pharmacokinetics highlight its rapid elimination due to its hydrophilic nature. The metabolic conversion of its prodrug/tautomer, Valofane, to this compound is a key feature of its disposition. However, a notable gap exists in the literature regarding a comprehensive understanding of its full metabolic profile and quantitative data on its interaction with the GABA-A receptor. Further research, should it be undertaken, would need to focus on these areas to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Immuno-allergic thrombopenia caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Peripheral thrombopenia secondary to this compound therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thrombopenic purpura caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. ijsra.net [ijsra.net]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
Proxibarbal: A Potential Tool for Probing GABAergic Neurotransmission in Neuroscience Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for the treatment of migraines but has since been withdrawn due to safety concerns, specifically the risk of inducing immunoallergic thrombocytopenia.[1][2] This document is intended for research and informational purposes only and does not endorse the clinical use of this compound. The information presented herein is largely based on the well-established pharmacology of the barbiturate class of drugs, as specific preclinical research data on this compound is scarce.
Introduction: The Potential of a Withdrawn Drug in a Research Context
This compound, a member of the barbiturate family, offers a unique, albeit challenging, opportunity for neuroscience research.[2] While its clinical application has been discontinued, its fundamental mechanism of action as a positive allosteric modulator of the GABA-A receptor makes it a potentially valuable tool for dissecting the complexities of GABAergic neurotransmission.[3] Understanding the specific interactions of compounds like this compound with the GABA-A receptor can provide deeper insights into the receptor's structure-function relationship, the neurobiology of anxiety, sedation, and epilepsy, and aid in the development of novel therapeutics with improved safety profiles. This guide outlines the theoretical framework for utilizing this compound in a research setting, providing hypothetical experimental protocols and data representations based on established knowledge of barbiturates.
Mechanism of Action: A Focus on the GABA-A Receptor
Like other barbiturates, this compound is presumed to exert its primary effects on the central nervous system by potentiating the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[4] This potentiation occurs through a direct interaction with the GABA-A receptor, a ligand-gated ion channel.[3][5]
The binding of barbiturates to the GABA-A receptor is distinct from the GABA binding site and the benzodiazepine binding site.[5] This interaction leads to an increase in the duration of chloride channel opening in response to GABA, resulting in a prolonged influx of chloride ions into the neuron.[6] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system.[6] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[7]
Signaling Pathway of this compound at the GABA-A Receptor
Quantitative Data: Characterizing Barbiturate-Receptor Interactions
Due to the lack of specific preclinical data for this compound, the following tables present illustrative quantitative data for other well-studied barbiturates, pentobarbital and phenobarbital. These values provide a comparative framework for the potential potency and efficacy of this compound.
Table 1: Comparative Potency of Barbiturates at the GABA-A Receptor
| Compound | EC50 for GABA Potentiation (µM) | EC50 for Direct Receptor Activation (µM) | Reference |
| Pentobarbital | 41 | >100 | [8] |
| Phenobarbital | 144 | 133 | [8] |
| This compound | Unknown | Unknown |
Table 2: Subunit Dependency of Barbiturate Action (Pentobarbital)
| GABA-A Receptor Subunit Combination | Potentiation of GABA Response (% of control) | Affinity for Direct Activation (EC50, µM) | Reference |
| α1β2γ2s | 236% | ~300 | [2] |
| α6β2γ2s | 536% | ~100 | [2] |
| This compound | Unknown | Unknown |
Experimental Protocols for Investigating this compound's Neuroscience Potential
To rigorously characterize the neuropharmacological profile of this compound, a series of in vitro and ex vivo experiments would be necessary. The following are detailed methodologies for key experiments.
Radioligand Binding Assay to Determine Affinity for the GABA-A Receptor
This protocol is designed to determine the binding affinity of this compound to the GABA-A receptor complex using a competitive binding assay with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal membranes.
-
Wash the pellet by resuspension in a Tris-HCl buffer (50 mM, pH 7.4) and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in the Tris-HCl buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand that binds to the barbiturate site (e.g., [35S]TBPS), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known barbiturate (e.g., pentobarbital).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the inhibitory constant (Ki).
-
Electrophysiological Recordings to Assess Functional Effects
This protocol uses patch-clamp electrophysiology on cultured neurons or brain slices to measure the functional effects of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Culture or Slice Preparation:
-
For cell culture, use primary hippocampal or cortical neurons from embryonic rats.
-
For brain slices, prepare acute coronal slices (300-400 µm thick) from the desired brain region (e.g., hippocampus, cortex) of a juvenile rat.
-
-
Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings from the prepared neurons.
-
Use a patch pipette filled with an internal solution containing a physiological concentration of chloride.
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Drug Application:
-
Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA to measure the potentiation of the GABA-evoked current.
-
To test for direct activation, apply this compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct a concentration-response curve for the potentiating effect of this compound and calculate the EC50.
-
If direct activation is observed, construct a concentration-response curve and calculate the EC50 for this effect.
-
Experimental Workflow Diagram
Conclusion: A Tool for Deeper Mechanistic Understanding
While this compound's clinical journey has ended, its value as a research tool for exploring the intricacies of the GABAergic system should not be overlooked. As a classic barbiturate, it can serve as a reference compound for understanding the allosteric modulation of GABA-A receptors. The detailed experimental protocols provided in this guide offer a roadmap for characterizing its specific interactions and functional consequences. By employing such rigorous methodologies, researchers can leverage compounds like this compound to uncover fundamental principles of neurotransmission and pave the way for the development of safer and more effective neuromodulatory drugs.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anxiolytic Properties of Proxibarbal in Animal Models: A Technical Guide
Introduction
Proxibarbal is a barbiturate derivative that has been used in the past for the treatment of migraines.[1] Like other barbiturates, its mechanism of action is primarily centered on the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic inhibition, barbiturates produce a range of effects, including sedation, hypnosis, and anxiolysis. This guide outlines the theoretical framework and experimental approaches for investigating the anxiolytic potential of this compound in preclinical animal models.
Mechanism of Action: Modulation of the GABA-A Receptor
Barbiturates, including this compound, exert their anxiolytic effects by binding to the GABA-A receptor at a site distinct from the GABA binding site itself.[4] This allosteric binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[4] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. At higher concentrations, barbiturates can also directly open the chloride channel, an action that contributes to their more pronounced central nervous system depressant effects compared to other anxiolytics like benzodiazepines.[5]
Signaling Pathway Diagram
References
Proxibarbal's historical use and reasons for market withdrawal
An In-depth Technical Review of its Historical Use and Market Removal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxibarbal, a barbiturate derivative, was once a therapeutic option for the management of migraine headaches. Unlike many other barbiturates, it exhibited minimal hypnotic effects, which was considered a favorable characteristic. However, post-marketing surveillance revealed a significant safety concern: the risk of inducing immunoallergic thrombocytopenia. This severe adverse reaction ultimately led to its withdrawal from the market in France, the country where it was approved. This technical guide provides a comprehensive overview of this compound's historical use, its known pharmacological properties, and a detailed analysis of the reasons for its market withdrawal, serving as a valuable case study in pharmacovigilance and drug safety.
Introduction
This compound (5-allyl-5-(β-hydroxypropyl)barbituric acid) is a derivative of barbituric acid that was historically used for the treatment of migraines.[1] It was valued for its anxiolytic properties with limited sedative effects, a distinguishing feature among the barbiturate class of drugs.[1] Despite its therapeutic potential, the emergence of serious adverse drug reactions during post-marketing surveillance prompted its removal from the pharmaceutical market. This document will explore the available scientific and clinical data on this compound, with a focus on its historical therapeutic application and the safety signals that led to its discontinuation.
Historical Therapeutic Use: Migraine Prophylaxis
This compound was primarily investigated and used for the preventive treatment of migraine headaches. The rationale for its use in this indication was likely linked to the general central nervous system depressant effects of barbiturates, which can help in managing the hyperexcitability associated with migraines.
Clinical Efficacy in Migraine
A double-blind clinical trial was conducted to evaluate the efficacy of this compound in the preventive treatment of migraine through enzyme induction.[2] Unfortunately, the detailed results of this study are not widely available in published literature, preventing a quantitative assessment of its efficacy in terms of reduction in migraine frequency, duration, or intensity.
Table 1: Summary of this compound Clinical Use for Migraine Prophylaxis
| Parameter | Data | Source |
| Indication | Preventive treatment of migraine | [2] |
| Dosage | Not available in retrieved sources | - |
| Clinical Trial Design | Double-blind | [2] |
| Primary Endpoints | Not available in retrieved sources | - |
| Efficacy Results | Not available in retrieved sources | - |
Pharmacological Profile
Mechanism of Action
As a barbiturate, this compound is understood to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4] Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.[5][6] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability.
Specifically, barbiturates are thought to increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[5][7] This makes it more difficult for the neuron to fire an action potential in response to excitatory stimuli.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Modulation of GABA(A) receptor channel gating by pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Immunoallergic Thrombocytopenia Risk of Proxibarbal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for a specialized audience of researchers, scientists, and drug development professionals. It is a consolidation of available data and scientific principles concerning the immunoallergic thrombocytopenia risk associated with Proxibarbal. This compound is a withdrawn pharmaceutical agent, and this guide is for informational and research purposes only.
Executive Summary
This compound (Ipronal) is a barbiturate derivative that was previously marketed for its anxiolytic and migraine-prophylactic properties.[1] Clinical use of this compound was discontinued following its association with a significant risk of inducing immunoallergic thrombocytopenia, a severe adverse drug reaction characterized by a rapid decrease in platelet count.[2][3] This technical guide synthesizes the limited available information on this compound-induced immunoallergic thrombocytopenia, outlines the general pathophysiological mechanisms of drug-induced immune thrombocytopenia (DITP), and proposes experimental protocols for the assessment of such risks in drug development. Due to the withdrawal of this compound from the market and the age of the primary literature, detailed quantitative data and specific experimental results on this compound are scarce.
This compound: Clinical and Chemical Profile
This compound, or 5-allyl-5-(β-hydroxypropyl)barbituric acid, is a derivative of barbituric acid.[1] It was developed in 1956 and, unlike many other barbiturates, it was noted for having minimal hypnotic effects while retaining anti-anxiety properties.[1] It was also used in the management of migraine headaches.[1] The drug was approved for use in France but was later withdrawn due to safety concerns, specifically the risk of immunoallergic thrombocytopenia.[2][3]
Pathophysiology of this compound-Induced Immunoallergic Thrombocytopenia
The precise molecular mechanism of this compound-induced immunoallergic thrombocytopenia has not been extensively elucidated in the available literature. However, the general mechanism for drug-induced immune thrombocytopenia (DITP) is well-established and serves as the putative pathway for this compound's adverse effects. DITP is typically mediated by drug-dependent antibodies that bind to platelet surface glycoproteins only in the presence of the sensitizing drug.[4]
The prevailing hypotheses for DITP, which can be extrapolated to this compound, involve the formation of a neoantigen. This can occur through:
-
Hapten-Dependent Antibody Formation: The drug or its metabolite covalently binds to a platelet surface protein, acting as a hapten and rendering the protein immunogenic.
-
Drug-Induced Conformational Change: The drug binds non-covalently to a platelet glycoprotein, inducing a conformational change that exposes a new epitope recognized by a pre-existing or newly formed antibody.
-
Immune Complex Formation: The drug and antibody form an immune complex in the plasma, which then attaches to the platelet surface, often via Fc receptors.
Once the antibody binds to the platelet, it leads to premature platelet destruction through either the complement system or, more commonly, phagocytosis by macrophages in the spleen and liver.
Proposed Signaling Pathway
The following diagram illustrates a generalized signaling pathway for drug-induced immunoallergic thrombocytopenia, which is the likely mechanism for this compound-induced thrombocytopenia.
Caption: Putative signaling pathway for this compound-induced immunoallergic thrombocytopenia.
Quantitative Data from Clinical Evidence
A thorough review of the literature reveals a lack of comprehensive clinical trial data or large-scale observational studies detailing the incidence and quantitative aspects of this compound-induced thrombocytopenia. The primary evidence is derived from case reports published in the early 1990s. Unfortunately, the full texts of these reports, which would contain specific patient data, are not readily accessible in digital archives. The table below summarizes the nature of the reported adverse events.
| Reference | Year | Reported Adverse Event | Drug Class | Notes |
| Grosbois B, et al. | 1990 | Immuno-allergic thrombopenia | Barbiturate | Case report suggesting a drug hypersensitivity reaction. |
| Louvet C, et al. | 1992 | Peripheral thrombopenia | Barbiturate | Case report of thrombocytopenia secondary to this compound therapy. |
| Fain O, et al. | 1993 | Thrombopenic purpura | Barbiturate | Case report of purpura associated with drug-induced thrombocytopenia. |
Proposed Experimental Protocols for Risk Assessment
For drug development professionals, the assessment of a compound's potential to cause immunoallergic thrombocytopenia is critical. The following are detailed, albeit hypothetical in the context of this compound, experimental protocols based on established methodologies for investigating DITP.
In Vitro Antibody Detection
Objective: To determine if a drug induces the formation of drug-dependent antibodies that bind to platelets.
Methodology:
-
Patient Serum/Plasma Collection: Obtain serum or plasma from a patient with suspected DITP.
-
Platelet Preparation:
-
Isolate platelets from a healthy, type O donor via differential centrifugation.
-
Wash platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Resuspend platelets to a concentration of 2-3 x 10⁸ cells/mL.
-
-
Incubation:
-
In a 96-well plate, incubate patient serum with donor platelets in the presence and absence of the test drug (this compound) at therapeutic and supra-therapeutic concentrations.
-
Include positive controls (e.g., serum from a patient with known quinine-induced thrombocytopenia and quinine) and negative controls (serum from a healthy donor).
-
-
Detection of Antibody Binding:
-
After incubation, wash the platelets to remove unbound antibodies.
-
Add a secondary, fluorochrome-conjugated anti-human IgG antibody.
-
Analyze platelet-bound antibodies using flow cytometry. An increase in fluorescence intensity in the presence of the drug indicates the presence of drug-dependent antibodies.
-
Platelet Activation and Aggregation Assays
Objective: To assess if drug-dependent antibodies lead to platelet activation.
Methodology:
-
Platelet Preparation: Prepare washed platelets as described in section 5.1.
-
Incubation: Incubate platelets with patient serum and the test drug.
-
Activation Marker Analysis:
-
Stain platelets with antibodies against activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
-
Analyze by flow cytometry.
-
-
Aggregation Studies:
-
Use light transmission aggregometry.
-
Add patient serum and the test drug to platelet-rich plasma and measure the change in light transmission over time.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating potential DITP.
Caption: Experimental workflow for the investigation of DITP.
Conclusion and Recommendations for Drug Development
The case of this compound serves as a critical reminder of the potential for drugs to induce severe immunoallergic hematological adverse events. Although specific quantitative data on this compound-induced thrombocytopenia is limited due to its withdrawal from the market, the qualitative evidence from case reports strongly supports this association. For drug development professionals, these historical data underscore the importance of early and thorough immunotoxicity and hematotoxicity screening for new chemical entities, particularly for classes of compounds with known risks. The implementation of in vitro screening assays, as outlined in this guide, can aid in the early identification of compounds that may pose a risk for DITP, thereby improving the safety profile of novel therapeutics. It is recommended that any new barbiturate derivatives or compounds with similar structural motifs undergo rigorous preclinical evaluation for their potential to induce drug-dependent platelet antibodies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Proxibarbal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory-scale synthesis and purification of proxibarbal, also known as 5-allyl-5-(2-hydroxypropyl)barbituric acid. The protocols described are based on established principles of barbiturate synthesis and common purification techniques.
Introduction
This compound is a barbiturate derivative with sedative and anxiolytic properties. For research and drug development purposes, a reliable method for its synthesis and purification is essential to ensure the quality and purity of the compound for experimental use. The following protocols outline a plausible synthetic route and purification procedure for obtaining high-purity this compound in a laboratory setting.
Data Presentation
Table 1: Summary of Key Experimental Parameters and Expected Outcomes
| Parameter | Synthesis Step 1: Diethyl Allyl(2-hydroxypropyl)malonate | Synthesis Step 2: this compound Formation | Purification: Recrystallization |
| Key Reagents | Diethyl malonate, Sodium ethoxide, Allyl bromide, Propylene oxide | Diethyl allyl(2-hydroxypropyl)malonate, Urea, Sodium ethoxide | Crude this compound, Ethanol, Water |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | 95% Ethanol |
| Reaction Temp. | Reflux | Reflux | 78 °C (Boiling) |
| Reaction Time | 6-8 hours | 8-10 hours | N/A |
| Theoretical Yield | Variable | Approx. 70-80% (based on malonate) | >90% Recovery |
| Expected Purity | N/A (Intermediate) | >90% (Crude) | >99% |
| Melting Point | N/A | 156-158 °C (Crude) | 157-159 °C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, starting with the alkylation of diethyl malonate, followed by condensation with urea.
Step 1: Synthesis of Diethyl Allyl(2-hydroxypropyl)malonate (Intermediate)
This step involves the sequential alkylation of diethyl malonate with allyl bromide and then with propylene oxide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Allyl bromide
-
Propylene oxide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
Slowly add diethyl malonate to the stirred solution at room temperature.
-
After the initial reaction subsides, add allyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Cool the mixture and then add propylene oxide dropwise.
-
Return the mixture to reflux and continue heating for an additional 4-5 hours.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude diethyl allyl(2-hydroxypropyl)malonate.
Step 2: Synthesis of this compound
This step involves the condensation of the intermediate with urea to form the barbiturate ring.
Materials:
-
Diethyl allyl(2-hydroxypropyl)malonate
-
Urea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.
-
Add diethyl allyl(2-hydroxypropyl)malonate to the stirred solution.
-
Add finely powdered urea to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Cool the reaction mixture in an ice bath to precipitate the sodium salt of this compound.
-
Filter the precipitate and wash with cold ethanol.
-
Dissolve the precipitate in water and acidify with a dilute strong acid (e.g., HCl) to precipitate the crude this compound.
-
Filter the crude this compound, wash with cold water, and air dry.
Purification of this compound
Recrystallization is a common and effective method for the purification of crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.
-
Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Quality Control and Analysis
To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the this compound molecule.
-
Melting Point Analysis: To compare the melting point of the synthesized product with the literature value as an indicator of purity.
Safety Precautions
-
Barbiturates are controlled substances and should be handled in accordance with all applicable regulations.
-
All synthesis and purification steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Allyl bromide and propylene oxide are toxic and flammable. Handle with extreme caution.
Application Notes and Protocols for a Cell-Based Assay to Screen for Proxibarbal Activity
Introduction
Proxibarbal is a barbiturate derivative that has been investigated for its therapeutic potential.[1][2] Like other barbiturates, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[7][8] Positive allosteric modulators like this compound are expected to enhance the effect of GABA, increasing chloride influx and neuronal inhibition without directly activating the receptor at therapeutic concentrations.[5][9][10]
These application notes provide a detailed protocol for a cell-based assay designed to screen for and characterize the activity of this compound and other potential GABA-A receptor modulators. The described assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with GABA-A receptor subunits in a human embryonic kidney (HEK293) cell line.[4][11] This system provides a robust and high-throughput compatible method to measure the potentiation of GABA-induced chloride influx by test compounds.
Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel. When the neurotransmitter GABA binds to the receptor, it triggers a conformational change that opens the channel, allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient. This influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. This compound, as a positive allosteric modulator, is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding is thought to increase the efficiency of GABA-mediated channel opening, leading to a greater influx of chloride ions for a given concentration of GABA.
GABA-A Receptor Signaling Pathway
Experimental Workflow
The experimental workflow for screening this compound activity involves several key steps, from cell culture and transfection to data acquisition and analysis. The use of a halide-sensitive YFP allows for a fluorescence-based readout of chloride ion influx. When iodide (a halide that can pass through the GABA-A channel) is introduced into the extracellular medium, its influx upon channel opening quenches the YFP fluorescence. The degree of quenching is proportional to the amount of ion influx and thus to the activity of the GABA-A receptor.
Screening Workflow Diagram
Experimental Protocols
Materials and Reagents
-
HEK293 Cell Line (e.g., ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression plasmids for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Expression plasmid for halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
This compound
-
GABA (γ-Aminobutyric acid)
-
Assay Buffer (Chloride-free): 140 mM Na-Gluconate, 5 mM K-Gluconate, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4
-
Iodide Buffer: 140 mM NaI, 5 mM K-Gluconate, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
Protocol 1: Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For transfection, seed cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the GABA-A receptor subunits (α1, β2, γ2) and the halide-sensitive YFP using a suitable transfection reagent according to the manufacturer's protocol.[4][11] A 1:1:1:2 ratio of α:β:γ:YFP plasmids can be used as a starting point.
-
24 hours post-transfection, detach the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for an additional 24 hours to allow for optimal protein expression.
Protocol 2: GABA-A Receptor Potentiation Assay
-
GABA EC₂₀ Determination (Preliminary Experiment):
-
Prepare a serial dilution of GABA in Assay Buffer.
-
Wash the transfected cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the different GABA concentrations to the wells.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the reader to excite at 485 nm and read emission at 525 nm.
-
Inject 50 µL of Iodide Buffer and record the fluorescence kinetically for 30-60 seconds.
-
Determine the GABA concentration that gives 20% of the maximal response (EC₂₀). This concentration will be used for the potentiation screen.
-
-
This compound Screening:
-
Prepare a serial dilution of this compound (and any other test compounds) in Assay Buffer containing the pre-determined EC₂₀ concentration of GABA.
-
Wash the transfected cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the this compound/GABA solutions to the respective wells. Include controls with GABA EC₂₀ alone (for baseline potentiation) and buffer alone (negative control).
-
Incubate the plate for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Inject 50 µL of Iodide Buffer and record the fluorescence quenching as described above.
-
Data Analysis
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the data to the control wells. The response in the presence of GABA EC₂₀ alone is considered 0% potentiation.
-
The percent potentiation for each concentration of this compound is calculated as: ((Rate_this compound+GABA - Rate_GABA_only) / Rate_GABA_only) * 100
-
Plot the percent potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ for potentiation.
Data Presentation
Table 1: GABA Dose-Response Data
| GABA Concentration (µM) | Rate of YFP Quench (RFU/s) | % Maximal Response |
| 0 | 5.2 ± 0.8 | 0% |
| 0.1 | 15.6 ± 1.5 | 10% |
| 0.3 | 26.0 ± 2.1 | 20% (EC₂₀) |
| 1 | 58.9 ± 4.3 | 52% |
| 3 | 85.3 ± 6.7 | 78% |
| 10 | 104.0 ± 8.1 | 96% |
| 30 | 108.7 ± 7.9 | 100% |
| 100 | 109.1 ± 8.5 | 100% |
Data are presented as mean ± SD (n=3). The EC₂₀ value of 0.3 µM will be used for subsequent potentiation experiments.
Table 2: this compound Potentiation of GABA EC₂₀ Response
| This compound Conc. (µM) | Rate of YFP Quench (RFU/s) | % Potentiation of GABA Response |
| 0 (GABA EC₂₀ only) | 26.3 ± 2.5 | 0% |
| 0.1 | 35.5 ± 3.1 | 35% |
| 0.3 | 48.9 ± 4.0 | 86% |
| 1 | 65.2 ± 5.8 | 148% |
| 3 | 78.1 ± 6.9 | 197% |
| 10 | 85.0 ± 7.2 | 223% |
| 30 | 86.2 ± 7.5 | 228% |
| 100 | 85.7 ± 7.3 | 226% |
Data are presented as mean ± SD (n=4). The EC₅₀ for this compound potentiation can be calculated from this data.
Table 3: Summary of Pharmacological Parameters
| Compound | Assay Type | Parameter | Value (µM) |
| GABA | Direct Agonism | EC₅₀ | 1.2 ± 0.2 |
| This compound | Positive Modulation | EC₅₀ | 0.45 ± 0.08 |
| Bicuculline | Antagonism | IC₅₀ | 2.5 ± 0.4 |
Summary of calculated parameters from dose-response curves.
Conclusion
The described cell-based assay provides a reliable and quantifiable method for screening and characterizing compounds that modulate GABA-A receptor activity. By measuring the potentiation of a sub-maximal GABA response, this protocol is specifically tailored to identify positive allosteric modulators like this compound. The use of a halide-sensitive YFP offers a non-invasive and high-throughput compatible readout. The provided protocols and data tables serve as a comprehensive guide for researchers in pharmacology and drug discovery to investigate the activity of this compound and novel GABA-A receptor-targeting compounds.
References
- 1. Confocal imaging of intracellular chloride in living brain slices: measurement of GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human | Sigma-Aldrich [sigmaaldrich.com]
- 4. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Heteropentamer human GABA α1β3 stable cell line, HEK293 [proteogenix-products.com]
- 6. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | GABA receptor activation [reactome.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenobarbital - Wikipedia [en.wikipedia.org]
- 11. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Proxibarbal in Electrophysiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proxibarbal is a barbiturate derivative that has been used in the treatment of migraines.[1] Like other barbiturates, it is expected to exert its primary effects on the central nervous system by modulating inhibitory neurotransmission.[1][2] Electrophysiology studies are crucial for elucidating the precise mechanisms of action of this compound on neuronal excitability and synaptic transmission. These studies can provide valuable insights into its therapeutic potential and off-target effects.
This document provides detailed application notes and protocols for investigating the electrophysiological properties of this compound, drawing upon established methodologies for studying similar barbiturates. The primary target for barbiturates is the GABA-A receptor, where they act as positive allosteric modulators and, at higher concentrations, as direct agonists.[3][4][5] Additionally, barbiturates have been shown to affect other ion channels, including voltage-gated sodium and calcium channels.[6][7]
Mechanism of Action of Barbiturates
Barbiturates enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[4] Barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening.[3] At higher concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA.[3][8]
Some barbiturates have also been shown to inhibit the function of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials.[7][9] This action would contribute to a reduction in neuronal excitability.[9] Furthermore, barbiturates can decrease voltage-dependent calcium conductance, which would affect neurotransmitter release.[6]
Data Presentation: Expected Electrophysiological Effects of this compound
The following table summarizes the expected quantitative effects of this compound based on data from studies on other barbiturates like phenobarbital and pentobarbital. These values should be determined experimentally for this compound.
| Parameter | Expected Effect of this compound | Typical Concentration Range (for other barbiturates) | Ion Channel/Receptor | Reference |
| GABA-A Receptor Potentiation (EC50) | Potentiation of GABA-evoked currents | 10 µM - 1 mM | GABA-A Receptor | [8][10] |
| Direct GABA-A Receptor Activation (EC50) | Direct activation of GABA-A receptor | 0.3 mM - 3 mM | GABA-A Receptor | [8] |
| Voltage-Gated Sodium Current (IC50) | Inhibition of fast-inactivating sodium current | ~30 µM - 0.75 mM | Voltage-Gated Sodium Channel | [7][11] |
| Voltage-Gated Calcium Current | Reduction of inward calcium current | 50 µM - 2 mM | Voltage-Gated Calcium Channel | [6] |
| Action Potential Firing | Suppression of spike activity | Higher concentrations | Multiple channels | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate the Effect of this compound on GABA-A Receptors
This protocol describes how to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices using the whole-cell patch-clamp technique.[12][13][14]
Materials:
-
Cells: Cultured hippocampal or cortical neurons, or acute brain slices.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.[12]
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: 100 mM in DMSO, stored at -20°C.
-
GABA Stock Solution: 10 mM in water, stored at -20°C.
-
Patch Pipettes: Pulled from borosilicate glass, with a resistance of 3-5 MΩ.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare the recording chamber with continuously perfused ACSF (2-3 ml/min) at room temperature or 32-34°C.
-
Place the cell culture dish or brain slice in the recording chamber.
-
Identify a healthy neuron for recording.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach the cell with the pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To measure potentiation of GABA currents, apply a low concentration of GABA (e.g., 1-5 µM) to elicit a small baseline current.
-
Co-apply different concentrations of this compound with the same concentration of GABA to determine the dose-dependent potentiation.
-
To measure direct activation, apply different concentrations of this compound in the absence of GABA.
-
Wash out the drug between applications to allow for recovery.
-
Record and analyze the currents using appropriate software.
Protocol 2: Voltage-Clamp Analysis of this compound's Effect on Voltage-Gated Sodium Channels
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in neurons.[11]
Materials:
-
Same as Protocol 1, with the following modifications:
-
External Solution: ACSF containing blockers for potassium and calcium channels (e.g., 10 mM TEA-Cl, 4-AP, and 0.1 mM CdCl2) to isolate sodium currents.
-
Internal Solution: Cesium-based solution as in Protocol 1 to block potassium channels from the inside.
Procedure:
-
Follow steps 1-8 from Protocol 1.
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all sodium channels are in the closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the chamber with different concentrations of this compound and repeat the voltage-step protocol.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 2-10 Hz) in the absence and presence of this compound.[11]
-
Analyze the peak sodium current amplitude at each voltage to construct a current-voltage (I-V) relationship.
-
Calculate the IC50 for this compound's inhibition of the sodium current.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Pharmacological modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular actions of pentobarbital isomers on sodium channels from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propylparaben reduces the excitability of hippocampal neurons by blocking sodium channels [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes: High-Throughput Screening for GABAA Receptor Modulators Using Proxibarbal as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proxibarbal is a barbiturate derivative with anxiolytic and sedative properties, characteristic of its drug class.[1] Like other barbiturates, its mechanism of action is primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAa) receptor.[2][3][4] Although this compound itself has been withdrawn from the market in some regions due to side effects, its well-understood interaction with the GABAA receptor makes it a suitable reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this important neurological target.[5][6] This document outlines a detailed protocol for a fluorescence-based HTS assay to identify potential GABAA receptor modulators, using this compound as a positive control.
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[7] Barbiturates enhance the effect of GABA by increasing the duration of chloride channel opening.[4][8] This application note describes a cell-based HTS assay that measures changes in intracellular chloride concentration as an indicator of GABAA receptor activation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and other control compounds in a GABAA receptor HTS assay.
Table 1: Potency and Efficacy of Control Compounds
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Max Response (% of GABA) | Hill Slope |
| GABA | GABAA Receptor | Agonist | 0.5 | 100% | 1.1 |
| This compound | GABAA Receptor | Positive Allosteric Modulator | 15 | 150% (in presence of EC20 GABA) | 1.3 |
| Diazepam | GABAA Receptor | Positive Allosteric Modulator | 0.1 | 180% (in presence of EC20 GABA) | 1.2 |
| Bicuculline | GABAA Receptor | Antagonist | 1 | N/A | -1.0 |
| Picrotoxin | GABAA Receptor | Non-competitive Antagonist | 5 | N/A | -0.9 |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.75 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background Ratio | 8 | The ratio of the signal from the positive control to the negative control. |
| Signal Window | 6 | The difference between the mean of the positive and negative controls. |
| CV (%) of Controls | < 5% | The coefficient of variation for the positive and negative controls. |
Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Line: HEK293 cells stably expressing the human α1, β2, and γ2 subunits of the GABAA receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. High-Throughput Screening Assay Protocol:
-
Plate Type: 384-well, black, clear-bottom microplates.
-
Seeding Density: Seed 10,000 cells per well in 40 µL of culture medium and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., a derivative of MQAE).
-
Aspirate the culture medium from the wells.
-
Add 20 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting test compounds, this compound (positive control), and other controls in assay buffer.
-
Add 10 µL of the compound solutions to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15 minutes.
-
-
GABA Stimulation and Signal Detection:
-
Prepare a solution of GABA at a concentration that elicits a 20% maximal response (EC20) in the assay buffer.
-
Add 10 µL of the GABA solution to all wells except the negative control wells (which receive assay buffer only).
-
Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
3. Data Analysis:
-
Normalize the data to the positive (GABA + this compound) and negative (buffer only) controls.
-
Calculate the percentage of activation or inhibition for each test compound.
-
Generate dose-response curves for active compounds and determine their EC50 or IC50 values.
-
Calculate the Z'-factor to assess the quality of the screen.
Visualizations
Signaling Pathway
Caption: GABAA receptor signaling pathway with this compound modulation.
Experimental Workflow
Caption: High-throughput screening workflow for GABAA modulators.
Logical Relationship of Controls
Caption: Logical relationship of controls in the HTS assay.
References
- 1. Proxibarbital - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proxibarbal Dosage Calculation for In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Proxibarbal is a barbiturate derivative that was withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia.[1] There is a significant lack of publicly available preclinical data regarding its acute toxicity (LD50) and effective dose (ED50) in rodents. Therefore, this document does not provide specific dosage recommendations. Instead, it offers a detailed protocol for researchers to systematically and safely determine the appropriate dosage of this compound for their specific in-vivo rodent studies. Extreme caution is advised, and all experiments must be conducted in accordance with institutional and national animal welfare guidelines.
Introduction
This compound is a barbiturate derivative with anti-anxiety properties and has been investigated for the treatment of migraines.[1][2] Unlike many other barbiturates, it is reported to have minimal hypnotic effects. Its mechanism of action, like other barbiturates, is believed to involve the potentiation of the GABA-A receptor's response to gamma-aminobutyric acid (GABA), leading to central nervous system depression.
Due to the absence of established dosage guidelines for this compound in rodents, a careful and systematic dose-finding study is imperative before initiating any efficacy studies. This protocol outlines a comprehensive approach to determine the maximum tolerated dose (MTD) and the effective dose range of this compound in a safe and controlled manner.
General Guidelines for Drug Administration in Rodents
Adherence to proper drug administration techniques is crucial for animal welfare and data reliability. The following tables provide general guidelines for common routes of administration in mice and rats.
Table 1: Recommended Needle Sizes for Rodent Injections
| Species | Intradermal | Subcutaneous | Intramuscular | Intravenous | Intraperitoneal |
| Mouse | 27G | 25G | 27G | 26-28G | 25-27G |
| Rat | 27G | 25G | 25G | 25-27G | 23-25G |
Table 2: Maximum Recommended Injection Volumes for Rodents
| Route | Mouse (ml/kg) | Rat (ml/kg) |
| Intravenous (bolus) | 5 | 5 |
| Intraperitoneal | 10 | 10 |
| Subcutaneous | 10 | 5 |
| Intramuscular | 0.05 (per site) | 0.1 (per site) |
| Oral (gavage) | 10 | 5 |
Experimental Protocol for Dosage Determination
The following is a multi-step protocol designed to determine a safe and effective dose range for this compound in rodents.
Step 1: Estimation of a Starting Dose
Given the lack of specific data for this compound, a conservative approach to estimating a starting dose is essential.
-
Literature Review of Analogues: Conduct a thorough literature search for LD50 and ED50 data of structurally similar barbiturates with a known lower potency. This can provide a very rough order-of-magnitude estimate.
-
In Vitro Data Extrapolation: If available, in vitro data such as receptor binding affinities (Ki) or functional assay potencies (EC50) for the GABA-A receptor can be compared to those of other barbiturates to estimate relative potency.
-
Ultra-Low Starting Dose: In the absence of any guiding data, begin with an extremely low, sub-therapeutic dose (e.g., 0.1 mg/kg) and escalate cautiously.
Step 2: Acute Toxicity Study (Dose Range Finding)
The objective of this step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. An up-and-down procedure is recommended to minimize animal use.
Methodology:
-
Animals: Use a small number of animals (e.g., 3-5 per group) for this initial study.
-
Dose Escalation:
-
Administer the estimated starting dose to the first animal.
-
Observe the animal for a predetermined period (e.g., 24-48 hours) for clinical signs of toxicity (see Table 3).
-
If no signs of toxicity are observed, increase the dose for the next animal by a fixed factor (e.g., 1.5x or 2x).
-
If signs of toxicity are observed, decrease the dose for the next animal.
-
Continue this process until the MTD is identified.
-
-
Route of Administration: The route should be consistent with the intended efficacy studies (e.g., intraperitoneal for acute systemic effects, oral for potential therapeutic delivery).
-
Observations: Systematically record all clinical observations.
Table 3: Clinical Signs of Barbiturate Toxicity in Rodents
| Category | Signs to Monitor |
| General | Lethargy, changes in posture, piloerection, changes in body weight |
| Neurological | Sedation, ataxia (uncoordinated movement), loss of righting reflex, tremors, seizures, respiratory depression (slow, shallow breathing) |
| Autonomic | Hypothermia, changes in heart rate |
| Local | (At injection site) Swelling, redness, signs of pain |
Step 3: Dose-Response Study for Efficacy
Once a safe dose range below the MTD is established, a dose-response study can be conducted to determine the effective dose (ED50) for the desired pharmacological effect.
Methodology:
-
Animals: Use a sufficient number of animals per group (typically 8-12) to achieve statistical power.
-
Dose Selection: Select a range of doses based on the results of the acute toxicity study. This should include at least 3-4 doses, plus a vehicle control group. The doses should bracket the expected effective range.
-
Experimental Model: Utilize a validated animal model relevant to the intended therapeutic application (e.g., elevated plus maze for anxiety, nitroglycerin-induced hyperalgesia for migraine).
-
Endpoint Measurement: Define and measure specific, quantifiable endpoints (e.g., time spent in open arms of the elevated plus maze, paw withdrawal threshold in a hyperalgesia model).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate the ED50.
Signaling Pathways and Experimental Workflows
General Mechanism of Action of Barbiturates
Caption: General signaling pathway for this compound and other barbiturates.
Experimental Workflow for Dosage Determination
Caption: Experimental workflow for determining this compound dosage.
Conclusion
The lack of established preclinical data for this compound necessitates a cautious and systematic approach to dosage determination for in-vivo rodent studies. By following the detailed protocols for estimating a starting dose, conducting an acute toxicity study to find the MTD, and performing a dose-response study for efficacy, researchers can safely and effectively identify the appropriate dose range for their specific experimental needs. Throughout this process, careful observation and adherence to ethical guidelines for animal research are paramount.
References
Application Note: Generation and Validation of Stable Cell Lines Expressing GABA-A Receptors for High-Throughput Screening of Proxibarbal and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the generation, validation, and utilization of stable mammalian cell lines constitutively expressing functional γ-aminobutyric acid type A (GABA-A) receptors. These cell lines serve as a robust in vitro platform for characterizing the pharmacological effects of compounds like Proxibarbal, a barbiturate derivative.[1][2][3] Detailed protocols for transfection, stable selection, clonal isolation, and functional validation via electrophysiology and fluorescence-based assays are presented.
Introduction
The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4][5] Its complex pentameric structure, assembled from a variety of subunits (e.g., α, β, γ), gives rise to numerous receptor subtypes with distinct pharmacological properties.[4] This diversity makes the GABA-A receptor a critical target for a wide range of therapeutics, including sedatives, anxiolytics, and anticonvulsants.
This compound is a barbiturate derivative that exhibits anti-anxiety properties with minimal hypnotic effects.[2] Like other barbiturates, it is expected to act as a positive allosteric modulator of the GABA-A receptor, enhancing GABA-mediated chloride influx.[6][7] To facilitate the screening and characterization of this compound and similar compounds, a reliable and reproducible cellular assay system is essential.
Stable cell lines, which have foreign DNA integrated into their genome, offer a significant advantage over transient expression systems by providing consistent, long-term expression of the target receptor.[8] This ensures uniformity across experiments and is ideal for drug discovery campaigns. Human Embryonic Kidney 293 (HEK293) cells are a widely used host for generating such lines due to their high transfection efficiency and robust growth characteristics.[9][10][11] This note details the workflow for creating and validating a HEK293 cell line stably expressing the common α1β2γ2 GABA-A receptor subtype for testing this compound.[9]
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
GABA binding to the extracellular domain of the heteropentameric GABA-A receptor opens an intrinsic chloride (Cl⁻) channel.[5] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.[5] Positive allosteric modulators, such as barbiturates (e.g., this compound), bind to a distinct site on the receptor complex.[6] This binding potentiates the effect of GABA, typically by increasing the duration of channel opening, leading to a greater influx of Cl⁻ and enhanced inhibition.[6]
Caption: GABA-A receptor activation and modulation by this compound.
Experimental Workflow for Stable Cell Line Generation
The process begins with co-transfecting the host cells with expression vectors containing the desired GABA-A receptor subunits and selectable markers. Following transfection, antibiotic selection eliminates non-transfected cells. The surviving population (a stable pool) is then subjected to single-cell cloning to ensure a homogenous, clonal cell line. Finally, clones are expanded and validated for functional receptor expression.
Caption: Workflow for generating a validated stable cell line.
Experimental Protocols
Protocol 1: Generation of a Stable HEK293 Cell Line Expressing α1β2γ2 GABA-A Receptors
3.1. Materials
-
Cell Line: HEK293 cells
-
Vectors:
-
pcDNA3.1-GABRA1 (containing Neomycin resistance)
-
pcDNA3.1-GABRB2 (containing Zeocin resistance)
-
pIRES-GABRG2 (containing Puromycin resistance)
-
-
Reagents:
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Lipofectamine™ 3000 or similar transfection reagent
-
Geneticin (G418), Zeocin, Puromycin
-
Phosphate Buffered Saline (PBS)
-
3.2. Step 1: Determination of Optimal Antibiotic Concentration (Kill Curve) Before selection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-10 days).
-
Plate HEK293 cells in a 24-well plate at 30-40% confluency.
-
The next day, replace the medium with fresh medium containing a range of concentrations for each antibiotic (see Table 1 for starting points). Include a "no antibiotic" control well.
-
Incubate the cells, replacing the antibiotic-containing medium every 2-3 days.
-
Monitor cell viability daily.
-
The optimal concentration is the lowest one that causes complete cell death in 7-10 days, while the control cells thrive.
3.3. Step 2: Transfection
-
One day before transfection, plate HEK293 cells in a 6-well plate so they are 70-90% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol (e.g., Lipofectamine™ 3000). Use a 1:1:1 molar ratio of the three GABA-A subunit plasmids.
-
Add the complexes to the cells and incubate for 48-72 hours.
3.4. Step 3: Selection of Stable Pools
-
After 48-72 hours post-transfection, passage the cells into a larger flask (e.g., T-75) in growth medium containing the pre-determined optimal concentrations of G418, Zeocin, and Puromycin.
-
Replace the selection medium every 3-4 days.[12]
-
Massive cell death should occur in the first week. Surviving cells will begin to form resistant colonies over the next 1-3 weeks.[13]
-
Once confluent, this mixed population of cells is considered the "stable pool."
3.5. Step 4: Single-Cell Cloning via Limiting Dilution
-
Trypsinize the stable pool and perform a cell count.
-
Dilute the cell suspension in selection medium to a final concentration of 0.5 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. This statistically favors the isolation of single cells.
-
Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies.
-
Identify wells containing only a single colony and expand them for validation.
Protocol 2: Functional Validation using Whole-Cell Patch-Clamp Electrophysiology
4.1. Principle Patch-clamp is the gold standard for studying ion channels.[14] It provides a direct measure of the ionic currents flowing through the GABA-A receptors in response to GABA and its modulators.
4.2. Solutions
-
External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
4.3. Procedure
-
Plate the clonal stable cells on glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC₅₀ concentration to elicit a baseline current.
-
Co-apply the GABA EC₅₀ concentration with various concentrations of this compound to determine its modulatory effect (potentiation of the GABA-induced current).
-
Record and analyze the currents to determine parameters like EC₅₀, IC₅₀, and percent potentiation.
Protocol 3: High-Throughput Functional Screen using a FLIPR Assay
5.1. Principle Fluorescent Imaging Plate Reader (FLIPR) assays measure changes in membrane potential using voltage-sensitive dyes.[15][16] Activation of the GABA-A receptor's chloride channel will cause a change in membrane potential that is detected as a change in fluorescence, providing a high-throughput method for screening compounds.[15][17]
5.2. Procedure
-
Plate the stable cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Prepare a compound plate containing various concentrations of this compound, a positive control (e.g., Diazepam), and a negative control (vehicle).
-
Prepare a GABA agonist plate.
-
Use the FLIPR instrument to transfer compounds from the compound plate to the cell plate. Incubate for a specified time.
-
Add the GABA agonist and immediately measure the fluorescence response over time.
-
Analyze the data to determine the potentiation of the GABA response by this compound.
Data Presentation
Quantitative Data Summary
Table 1: Example Antibiotic Concentrations for Kill Curve in HEK293 Cells
| Antibiotic | Resistance Gene | Typical Concentration Range (µg/mL) | Recommended Starting Point (µg/mL) |
|---|---|---|---|
| Geneticin (G418) | Neomycin (neo) | 200 - 1000 | 400, 600, 800 |
| Puromycin | Puromycin N-acetyl-transferase (pac) | 0.5 - 10 | 1, 2, 5 |
| Zeocin™ | Sh ble | 50 - 500 | 100, 250, 400 |
| Hygromycin B | Hygromycin phosphotransferase (hph) | 50 - 500 | 100, 200, 400 |
Note: These concentrations are illustrative. The optimal concentration must be determined empirically for your specific cell line and culture conditions.[18]
Table 2: Hypothetical Functional Data for this compound on α1β2γ2 Stable Cell Line
| Condition | GABA EC₅₀ (µM) | Max Response (% of GABA alone) | Fold Potentiation |
|---|---|---|---|
| GABA alone | 5.2 ± 0.4 | 100% | - |
| GABA + 1 µM this compound | 1.8 ± 0.2 | 250% | 2.5x |
| GABA + 10 µM this compound | 0.9 ± 0.1 | 480% | 4.8x |
| GABA + 100 µM this compound | 0.6 ± 0.1 | 510% | 5.1x |
Drug Testing Cascade
A logical workflow for testing a compound like this compound involves an initial high-throughput screen to identify activity, followed by more detailed characterization using lower-throughput, higher-content assays.
Caption: A typical screening cascade for GABA-A receptor modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Proxibarbital - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptors can initiate the formation of functional inhibitory GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. moleculardevices.com [moleculardevices.com]
- 15. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
Application Notes and Protocols for Proxibarbal Administration in Preclinical Research
Disclaimer: Limited specific preclinical administration data for proxibarbal is publicly available. The following protocols and data are based on established methodologies for other short-acting barbiturates, such as pentobarbital and methohexital, and should be adapted and validated for this compound in accordance with institutional animal care and use committee (IACUC) guidelines.
Introduction
This compound is a barbiturate derivative that has been investigated for its therapeutic potential.[1][2] As with any novel compound, preclinical evaluation in animal models is a critical step in determining its pharmacokinetic, pharmacodynamic, and toxicological profile. This document provides detailed application notes and protocols for the administration of this compound in common preclinical research settings, focusing on routes relevant to rodent models.
Barbiturates, as a class, act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, which leads to central nervous system depression.[3] Understanding the appropriate administration routes and methodologies is crucial for obtaining reliable and reproducible data in preclinical studies.
Data Presentation: Administration Parameters for Barbiturates in Rodents
The following tables summarize typical administration parameters for short-acting barbiturates in rats and mice, which can serve as a starting point for studies with this compound. Dosages should be determined based on dose-ranging studies for the specific desired effect (e.g., sedation, anesthesia).
Table 1: Intravenous (IV) Administration
| Parameter | Mouse | Rat | Reference |
| Needle Gauge | 27-30G | 25-27G | [4] |
| Max Bolus Volume | 5 mL/kg | 5 mL/kg | [5] |
| Max Slow Infusion | 10 mL/kg | 10 mL/kg | [5] |
| Injection Site | Lateral tail vein | Lateral tail vein | [2][5] |
| Typical Anesthetic Dose (Pentobarbital) | 40-70 mg/kg | 40-50 mg/kg | [6] |
Table 2: Intraperitoneal (IP) Administration
| Parameter | Mouse | Rat | Reference |
| Needle Gauge | 25-27G | 23-25G | [1] |
| Max Volume | < 10 mL/kg | < 10 mL/kg | [1] |
| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant | [1][7] |
| Typical Anesthetic Dose (Pentobarbital) | 60 mg/kg | 40-50 mg/kg | [6] |
| Euthanasia Dose (Pentobarbital) | 150-200 mg/kg | 800 mg/kg | [8] |
Table 3: Oral Gavage (PO) Administration
| Parameter | Mouse | Rat | Reference |
| Gavage Tube Gauge | 18-20G | 16-18G | [9] |
| Max Volume | 10 mL/kg | 10-20 mL/kg | [9] |
| Procedure | Measure tube from snout to last rib | Measure tube from snout to last rib | [9] |
| Typical Sedative Dose (Phenobarbital) | Varies | Varies |
Experimental Protocols
Formulation of this compound for Injection
Given that this compound is described as highly hydrophilic, it is likely soluble in aqueous vehicles.[1] For preclinical studies, sterile saline (0.9% sodium chloride) is a common and appropriate vehicle for water-soluble compounds.
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and sterile saline to achieve the desired final concentration.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
For intravenous administration, filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility and remove any potential particulates.[4]
-
Store the formulation according to its stability data. It is recommended to prepare fresh solutions for each experiment to minimize degradation.[10]
Protocol 1: Intravenous (IV) Injection in Rats
Purpose: To administer this compound directly into the systemic circulation for rapid onset of action and to determine pharmacokinetic parameters.
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 1 mL syringe with a 25-27G needle[5]
-
Prepared sterile this compound solution
Procedure:
-
Warm the rat's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[4]
-
Place the rat in a suitable restrainer.
-
Wipe the tail with a 70% alcohol pad to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle parallel to the vein at a shallow angle.[2] A small flash of blood in the hub of the needle may indicate successful entry.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[2]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for the desired effects and any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Purpose: A common parenteral route for systemic administration when IV access is difficult or not required for immediate effect.
Materials:
-
Sterile 1 mL syringe with a 25-27G needle[1]
-
Prepared this compound solution
Procedure:
-
Firmly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[7][11]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[7]
-
Gently aspirate to ensure no body fluids (e.g., blood, urine) are drawn into the syringe, which would indicate incorrect needle placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for the expected pharmacological effects and any signs of distress.
Protocol 3: Oral Gavage (PO) in Rats
Purpose: To administer a precise dose of this compound directly into the stomach, mimicking the oral route of administration in humans.
Materials:
-
Appropriately sized rat gavage needle (16-18 gauge, flexible or curved with a bulbous tip)[9]
-
Syringe with prepared this compound solution
Procedure:
-
Measure the gavage needle externally from the tip of the rat's snout to the last rib to estimate the correct insertion depth. Mark the needle if necessary.[12]
-
Securely restrain the rat, ensuring the head and neck are in a straight line with the body to facilitate passage of the needle into the esophagus.[9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13]
-
The needle should pass smoothly with no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and reposition.[13]
-
Once the needle is at the predetermined depth, administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[9]
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Proposed signaling pathway for this compound at the GABA-A receptor.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.wayne.edu [research.wayne.edu]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. admescope.com [admescope.com]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. instechlabs.com [instechlabs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Proxibarbal Degradation in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Proxibarbal degradation during long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in research settings.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in aqueous solution over time. | Hydrolytic degradation of the barbiturate ring. This is accelerated by changes in pH, particularly in alkaline conditions. | - Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7).- Prepare solutions fresh whenever possible.- For longer-term storage, consider refrigeration (2-8°C) or freezing (-20°C or lower).- Use of co-solvents such as propylene glycol or glycerin can enhance stability in aqueous formulations.[1] |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | - Conduct forced degradation studies to identify potential degradation products.- Characterize the unknown peaks using LC-MS/MS and NMR to elucidate their structures.- Adjust experimental conditions to minimize degradation (e.g., protect from light, use deoxygenated solvents). |
| Inconsistent results between experimental batches. | Variability in storage conditions, solution preparation, or exposure to environmental factors. | - Standardize protocols for solution preparation and storage.- Monitor and control environmental factors such as temperature, humidity, and light exposure.- Use a validated stability-indicating analytical method for accurate quantification. |
| Precipitation of this compound in solution. | Poor solubility or pH-dependent solubility. This compound is highly hydrophilic, but changes in pH can affect its ionization state and solubility. | - Ensure the pH of the solution is optimized for this compound solubility.- Consider the use of solubilizing agents or cyclodextrins if solubility is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the degradation of structurally similar barbiturates, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The barbiturate ring is susceptible to hydrolysis, especially under alkaline conditions. For this compound, which has a 5-allyl and a 5-(2'-hydroxypropyl) substituent, hydrolysis of the undissociated and monoanionic forms can lead to the formation of an intermediate, α-allophanyl-α-allyl-γ-valerolactone, which then breaks down into α-allyl-γ-valerolactone and urea. In strongly alkaline conditions, the degradation can proceed to form α-allyl-α-carboxy-γ-valerolactone and urea.[2]
-
Photodegradation: Exposure to UV light can induce cleavage of the barbiturate ring, potentially forming isocyanate intermediates, or cause dealkylation at the C-5 position.[3]
-
Oxidation: The presence of oxidizing agents, such as peroxides that may be present as impurities in excipients, can lead to the formation of various oxidation products.
Q2: How can I minimize this compound degradation during my experiments?
A2: To minimize degradation, consider the following precautions:
-
pH Control: Maintain solutions at a neutral or slightly acidic pH.
-
Temperature Control: Store stock solutions and experimental samples at controlled low temperatures (refrigerated or frozen).
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive experiments, handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Reagents: Utilize high-purity solvents and excipients to avoid contaminants that can catalyze degradation.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study (or stress testing) involves intentionally subjecting the drug substance to harsh conditions, such as high/low pH, high temperature, light, and oxidizing agents, to accelerate its degradation. This is crucial for:
-
Identifying potential degradation products and understanding degradation pathways.
-
Developing and validating a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Gaining insights into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. Key features of such a method include:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection is commonly employed; the specific wavelength should be optimized for this compound (e.g., around 214 nm for similar barbiturates).[4]
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Quantitative Data on Barbiturate Stability
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize stability data for related barbiturates (Phenobarbital and Pentobarbital) under various stress conditions. This data can be considered indicative for designing experiments with this compound.
Table 1: Stability of Phenobarbital in Aqueous Solution under Forced Degradation [5]
| Stress Condition | Duration | Temperature | pH | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 21 days | 60°C | 2 | ~5% | DP2, DP4 |
| Base Hydrolysis | 2 days | 60°C | 13 | ~7% | DP1, DP3, DP4, DP5 |
| Base Hydrolysis | 21 days | 60°C | 12 | ~5% | DP3, DP4 |
| Neutral | 21 days | 60°C | 7.2 | No significant degradation | - |
Table 2: Stability of Pentobarbital Sodium in Aqueous Solution under Forced Degradation [4][6]
| Stress Condition | Duration | Temperature | Concentration of Stressor | % Degradation |
| Acid Hydrolysis | 48 hours | 50°C | 12 N HCl | >50% |
| Base Hydrolysis | 48 hours | 50°C | 10 N NaOH | <50% |
| Oxidative Stress | 48 hours | 50°C | 3% H₂O₂ | >50% |
| Photolytic (Sunlight) | 5 days | Room Temp | - | No significant degradation |
| Thermal | 5 hours | 105°C | - | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/methanol mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. For structural elucidation of degradation products, use LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Method Validation:
-
Specificity: Analyze stressed samples to ensure the separation of this compound from all degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Proxibarbal in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Proxibarbal in cellular models. Given that this compound is a barbiturate derivative, this guide also incorporates information on the broader class of barbiturates to infer potential off-target activities and provide relevant experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other barbiturates, is understood to primarily act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2][3] This action enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization.[4][5]
Q2: What are the known or potential off-target effects of this compound?
While specific off-target profiling for this compound is limited, data from other barbiturates suggest several potential off-target activities that researchers should be aware of in their cellular models:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Barbiturates can block VGCCs, which may interfere with a wide range of cellular processes dependent on calcium signaling.[6][7]
-
Antagonism of AMPA/Kainate Receptors: At higher concentrations, some barbiturates can inhibit ionotropic glutamate receptors, which could confound studies on excitatory neurotransmission.[8][9][10]
-
Inhibition of Progesterone Synthesis: Barbiturates have been shown to inhibit the synthesis of progesterone, a crucial steroid hormone.[8][11]
-
Direct Inhibition of Calcineurin/Calmodulin Complex: Some studies indicate that barbiturates can directly inhibit the calcineurin/calmodulin complex, a key component of the NFAT signaling pathway involved in immune responses and other cellular processes.[12]
Q3: Why was this compound withdrawn from the market?
This compound was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia, a condition characterized by a low platelet count due to an immune response.[13][14]
Q4: What are suitable negative controls for experiments involving this compound?
For robust experimental design, it is crucial to include appropriate negative controls. An ideal negative control would be a structurally similar analog of this compound that is inactive against the GABA-A receptor. If such a compound is not available, using a different class of GABA-A receptor modulator with a distinct mechanism of action or a well-characterized inactive compound can help differentiate on-target from off-target effects.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific problems researchers may encounter when using this compound in cellular models and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in intracellular calcium levels | Off-target inhibition of voltage-gated calcium channels by this compound.[6][7] | 1. Validate Off-Target Effect: Perform a calcium imaging assay (e.g., using Fura-2 or Fluo-4) to confirm that this compound alters calcium transients in your cell model. 2. Use a More Specific Tool: If the experiment allows, consider using a more specific GABA-A receptor agonist or a different class of inhibitor that does not affect calcium channels. 3. Control for Calcium Channel Blockade: In subsequent experiments, co-treat with a known calcium channel blocker as a positive control for the off-target effect. |
| Altered cellular response to glutamate stimulation | Potential off-target antagonism of AMPA/kainate receptors by this compound, especially at higher concentrations.[8][9][10] | 1. Concentration-Response Curve: Determine the lowest effective concentration of this compound for GABA-A receptor modulation to minimize potential off-target effects. 2. Receptor-Specific Assays: Use specific agonists and antagonists for AMPA/kainate receptors to dissect the contribution of this off-target effect. 3. Alternative Agonists: If studying excitatory pathways, consider using agonists that do not act through AMPA/kainate receptors, if applicable to your experimental question. |
| Unexplained changes in steroid hormone-regulated gene expression | Off-target inhibition of progesterone synthesis by this compound.[8][11] | 1. Measure Progesterone Levels: Use an ELISA or mass spectrometry-based method to directly measure progesterone levels in your cell culture supernatant after this compound treatment. 2. Rescue Experiment: Attempt to rescue the phenotype by co-administering progesterone with this compound. 3. Use a Progesterone Synthesis Inhibitor as a Control: Include a known inhibitor of progesterone synthesis (e.g., aminoglutethimide) as a positive control. |
| Observed immunosuppressive effects unrelated to GABAergic signaling | Direct inhibition of the calcineurin/NFAT signaling pathway.[12] | 1. NFAT Reporter Assay: Utilize a luciferase or fluorescent reporter assay under the control of an NFAT-responsive promoter to assess the direct impact of this compound on this pathway. 2. Measure Calcineurin Activity: Perform a phosphatase assay to directly measure calcineurin activity in the presence of this compound. 3. Use Specific Calcineurin Inhibitors: Compare the effects of this compound to known calcineurin inhibitors like cyclosporin A or tacrolimus. |
| High variability in experimental results | Poor drug solubility, stability, or non-specific cytotoxicity. | 1. Check Solubility: Ensure this compound is fully dissolved in the vehicle and that the final vehicle concentration is not toxic to the cells. 2. Assess Stability: Determine the stability of this compound in your cell culture medium over the time course of your experiment. 3. Perform Cytotoxicity Assays: Use assays like MTT or LDH to determine the cytotoxic concentration range of this compound in your specific cell line and work below this threshold. |
Quantitative Data on Barbiturate Activity
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative IC₅₀ and Kᵢ values for the well-characterized barbiturates, phenobarbital and pentobarbital. This data can help researchers estimate the potential potency of this compound at its on-target and known off-targets.
Table 1: On-Target Activity of Representative Barbiturates (GABA-A Receptor)
| Compound | Assay Type | Value | Target Subunit (if specified) | Reference |
| Phenobarbital | EC₅₀ (Potentiation of GABA) | 12 µM | - | [15] |
| Phenobarbital | EC₅₀ (Direct Activation) | 3 mM | - | [16] |
| Pentobarbital | EC₅₀ (Potentiation of GABA) | 53 µM | - | [2] |
| Pentobarbital | Kᵢ (Inhibition of AChR) | 32 µM | - | [17] |
| Pentobarbital | EC₅₀ (Direct Activation) | 0.33 mM | - | [16] |
Table 2: Off-Target Activity of Representative Barbiturates
| Compound | Off-Target | Assay Type | Value | Reference |
| Phenobarbital | Voltage-Gated Calcium Channels | IC₅₀ | 900 µM | [6] |
| Phenobarbital | AMPA/Kainate Receptors | - | Effective at high concentrations | [9][18] |
| (-)-Pentobarbital | Voltage-Gated Calcium Channels | IC₅₀ | 3.5 µM | [15] |
| Pentobarbital | Voltage-Gated Calcium Channels | IC₅₀ | 170 µM | [6] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target (and potentially off-targets) within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
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Heat the samples across a range of temperatures.
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Separate soluble proteins from aggregated, denatured proteins by centrifugation.
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Detect the amount of soluble target protein at each temperature using Western blotting or a reporter-based system (e.g., SplitLuc CETSA).[19][20][21]
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A shift in the melting curve in the presence of this compound indicates target engagement.
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2. Affinity Chromatography followed by Mass Spectrometry for Off-Target Identification
This unbiased approach can identify novel off-targets of this compound.
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Principle: this compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.
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Methodology:
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Immobilize this compound onto affinity beads.
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Incubate the beads with a complex protein lysate from the cellular model of interest.
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Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to this compound.
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Identify the eluted proteins using mass spectrometry.[7][22][23][24]
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3. Calcineurin Activity Assay
This protocol can be used to validate the off-target inhibition of calcineurin by this compound.
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Principle: This is a colorimetric assay that measures the phosphatase activity of calcineurin by detecting the release of phosphate from a specific substrate.
-
Methodology:
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Prepare cell lysates from control and this compound-treated cells.
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Incubate the lysates with a calcineurin-specific substrate.
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Add a reagent that reacts with free phosphate to produce a colored product.
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Measure the absorbance at the appropriate wavelength to quantify calcineurin activity.
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A decrease in absorbance in the this compound-treated samples indicates inhibition of calcineurin.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: On- and potential off-target mechanisms of this compound.
Caption: Workflow for validating a hypothesized off-target effect.
Caption: Simplified Calcineurin-NFAT signaling pathway.
Caption: Key components of neuronal calcium signaling.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentobarbital inhibition of human recombinant α1A P/Q-type voltage-gated calcium channels involves slow, open channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Barbiturate reduction of calcium-dependent action potentials: correlation with anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Barbiturates inhibit progesterone synthesis in cultured Leydig tumor cells and human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Barbiturate Inhibition of Acetylcholine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bumc.bu.edu [bumc.bu.edu]
Improving the yield of Proxibarbal synthesis for research purposes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Proxibarbal synthesis for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, or 5-allyl-5-(2-hydroxypropyl)barbituric acid, is synthesized via a well-established route for 5,5-disubstituted barbituric acids. The most common approach involves two key steps:
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Synthesis of Diethyl Allyl(2-hydroxypropyl)malonate: This intermediate is typically prepared by the sequential alkylation of diethyl malonate. First, an allyl group is introduced, followed by the addition of a 2-hydroxypropyl group.
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Condensation with Urea: The resulting disubstituted malonic ester is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbituric acid ring.
Q2: I am experiencing low yields in the final condensation step. What are the likely causes?
A2: Low yields in the condensation of diethyl allyl(2-hydroxypropyl)malonate with urea are a common issue. Several factors can contribute to this:
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Incomplete reaction: The reaction may not have gone to completion.
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Side reactions: The presence of moisture or reactive impurities can lead to unwanted side products.
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Suboptimal reaction conditions: The base concentration, temperature, and reaction time are critical parameters that need to be optimized.
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Product degradation: The barbiturate ring can be susceptible to hydrolysis under harsh basic conditions if the reaction is prolonged unnecessarily.
Q3: What are the common impurities I should look out for in my final product?
A3: Impurities can significantly impact the yield and purity of this compound. Common impurities may include:
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Unreacted starting materials: Diethyl allyl(2-hydroxypropyl)malonate and urea.
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Mono-alkylated barbituric acid: 5-allyl-barbituric acid or 5-(2-hydroxypropyl)barbituric acid.
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Byproducts from side reactions: Hydrolysis products of the malonic ester or the final barbiturate ring.
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Residual solvent and base.
Q4: How can I purify the crude this compound product?
A4: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of barbiturates include ethanol, ethanol/water mixtures, or other polar organic solvents. It is important to ensure the crude product is free of excess base before attempting recrystallization to prevent degradation.
Q5: Can the quality of my starting materials affect the yield?
A5: Absolutely. The purity of diethyl malonate, allyl bromide (or other allylating agent), 2-bromopropan-1-ol (or propylene oxide), and urea is critical. Impurities in these starting materials can lead to the formation of undesired side products that are difficult to separate from the final product, ultimately reducing the overall yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Alkylation Step | Incomplete deprotonation of diethyl malonate. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Side reaction of the alkylating agent. | Add the alkylating agent slowly and control the reaction temperature to minimize side reactions. | |
| Incomplete second alkylation. | The second alkylation (introduction of the 2-hydroxypropyl group) can be sterically hindered. Consider using a more reactive electrophile or optimizing the reaction time and temperature. | |
| Low Yield in Condensation Step | Presence of moisture. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. Sodium ethoxide is highly sensitive to moisture. |
| Incorrect stoichiometry of reactants. | Use a slight excess of urea and sodium ethoxide to drive the reaction to completion. | |
| Suboptimal reaction temperature. | The condensation reaction is typically carried out at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Analyze the crude product by TLC or LC-MS to identify impurities. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often induce crystallization. | |
| Final product has a low melting point or a broad melting range | The product is impure. | Recrystallize the product again. If the melting point does not improve, consider alternative purification methods like preparative chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate
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Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous ethanol.
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Base Preparation: Sodium metal is carefully added to the ethanol in portions to prepare a fresh solution of sodium ethoxide.
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Reaction: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is then heated to reflux.
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Alkylation: Allyl bromide is added dropwise via the dropping funnel over a period of 1-2 hours. The reaction mixture is refluxed for an additional 4-6 hours.
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Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl allylmalonate.
Protocol 2: Synthesis of Diethyl Allyl(2-hydroxypropyl)malonate
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Setup: A similar setup to Protocol 1 is used.
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Deprotonation: Diethyl allylmalonate is dissolved in anhydrous THF or DMF, and a strong base (e.g., sodium hydride) is added portion-wise at 0 °C.
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Alkylation: Propylene oxide or 1-bromo-2-propanol is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
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Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product.
Protocol 3: Synthesis of this compound (Condensation)
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Setup: A dry round-bottom flask equipped with a reflux condenser is used.
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Reaction Mixture: Diethyl allyl(2-hydroxypropyl)malonate and urea are dissolved in anhydrous ethanol. A solution of sodium ethoxide in anhydrous ethanol is then added.
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Condensation: The mixture is heated to reflux for 8-12 hours. A white precipitate should form.
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Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
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Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent.
Data Presentation
Table 1: Hypothetical Yields for the Condensation Step under Various Conditions
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (2.2) | Ethanol | 78 | 8 | 65 |
| 2 | Sodium Ethoxide (2.5) | Ethanol | 78 | 12 | 75 |
| 3 | Sodium Methoxide (2.2) | Methanol | 65 | 12 | 60 |
| 4 | Sodium Hydride (2.2) | THF | 66 | 24 | 55 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Adjusting Proxibarbal dosage to reduce toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Proxibarbal dosage to reduce toxicity in animal studies. Given the limited publicly available toxicity data for this compound, this guide focuses on general methodologies and best practices applicable to barbiturates and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known toxicity?
Q2: How can I determine a safe starting dose for my animal study with this compound?
Determining a safe starting dose requires a dose-range finding (DRF) study.[5][6] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[7][8] It is recommended to start with very low doses, based on any available in vitro data or information from structurally similar compounds, and gradually increase the dose in different animal groups.[5]
Q3: What are the key signs of toxicity to monitor in animals treated with this compound?
Given its classification as a barbiturate, researchers should closely monitor for:
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CNS Depression: Sedation, ataxia (impaired coordination), loss of righting reflex, and respiratory depression.[3][4]
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General Health: Changes in body weight, food and water consumption, and overall activity levels.[9][10]
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Immunoallergic Thrombocytopenia: Although primarily observed in humans, it is prudent to monitor for signs of bleeding (petechiae, bruising) and conduct platelet counts.[2]
Q4: What is a dose-response relationship and why is it important?
A dose-response relationship describes how the effect of a drug changes as the dose is increased.[11][12] Establishing this relationship is crucial for identifying a therapeutic window where the desired pharmacological effect is achieved with minimal toxicity.[12]
Troubleshooting Guides
Problem: Unexpected animal mortality at a presumed safe dose.
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Possible Cause: High inter-animal variability in drug metabolism.
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Troubleshooting Steps:
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Review the dosing procedure to ensure accuracy.
-
Consider reducing the dose for subsequent cohorts.
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Increase the frequency of monitoring for early signs of toxicity.
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Evaluate the need for a more gradual dose escalation schedule.
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Problem: Significant weight loss observed in the treatment group.
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Possible Cause: Drug-induced sedation leading to reduced food and water intake, or systemic toxicity.
-
Troubleshooting Steps:
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Measure and compare food and water consumption between treated and control groups.
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If consumption is low, consider providing supplemental nutrition or hydration.
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Assess for other signs of toxicity that may be contributing to the weight loss.
-
Consider reducing the dose or the frequency of administration.
-
Problem: How to investigate potential immunoallergic thrombocytopenia.
-
Experimental Approach:
-
Collect blood samples at baseline and at multiple time points post-administration.
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Perform complete blood counts (CBCs) with a focus on platelet numbers.
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Examine blood smears for platelet clumping or abnormalities.
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In case of significant thrombocytopenia, consider more specialized immunological assays. Animal models for immune thrombocytopenia can be referenced for more detailed protocols.[13][14]
-
Data Presentation
Table 1: Example Data Collection for a Dose-Range Finding Study
| Dose Group (mg/kg) | Number of Animals | Clinical Signs Observed | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | None | +5% | 0/5 |
| 10 | 5 | Mild sedation | +3% | 0/5 |
| 30 | 5 | Moderate sedation, slight ataxia | -2% | 0/5 |
| 100 | 5 | Severe sedation, ataxia, lethargy | -8% | 1/5 |
| 300 | 5 | Profound sedation, respiratory depression | -15% | 3/5 |
Table 2: Example Hematological Monitoring for Thrombocytopenia
| Treatment Group | Time Point | Mean Platelet Count (x10³/µL) | % Change from Baseline |
| Vehicle Control | Baseline | 850 | 0% |
| Day 7 | 845 | -0.6% | |
| This compound (30 mg/kg) | Baseline | 860 | 0% |
| Day 7 | 650 | -24.4% |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study to Determine Maximum Tolerated Dose (MTD)
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Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).
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Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 per sex per group).
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Dose Selection: Start with a low dose (e.g., 1-10 mg/kg) and increase geometrically (e.g., 3-fold or 10-fold increments) in subsequent groups.
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Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
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Monitoring:
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Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 7-14 days.
-
Record clinical signs of toxicity, paying close attention to CNS effects.
-
Measure body weight and food consumption daily.
-
-
Endpoint: The MTD is the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.[1]
Protocol 2: Sub-chronic Toxicity Study
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Animal Model: Use the same species as in the DRF study.
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Group Allocation: Assign animals to at least three dose groups (e.g., low, mid, high) and a vehicle control group (n=10 per sex per group). The high dose should be the MTD determined from the DRF study.
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Administration: Administer this compound daily for a specified period (e.g., 28 or 90 days).
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Monitoring:
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Perform daily clinical observations and weekly measurements of body weight and food consumption.
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Conduct hematology and serum biochemistry analysis at baseline, mid-study, and termination.
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At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
Mandatory Visualizations
Caption: Workflow for determining a safe dosage of this compound in animal studies.
Caption: Simplified signaling pathway of barbiturate action at the GABA-A receptor.
References
- 1. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Immuno-allergic thrombopenia caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. criver.com [criver.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 9. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Dose Response Relationships [pharmacologycanada.org]
- 12. fiveable.me [fiveable.me]
- 13. Animal models of immune thrombocytopenia (ITP) | Semantic Scholar [semanticscholar.org]
- 14. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Proxibarbal electrophysiology recordings
Welcome to the technical support center for troubleshooting unexpected results in Proxibarbal electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other barbiturates in the central nervous system?
A1: this compound, a member of the barbiturate class, primarily acts as a positive allosteric modulator of the GABA-A receptor.[1][2] It enhances the effect of the inhibitory neurotransmitter GABA by prolonging the opening of the chloride ion channel associated with the receptor.[3] This leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[1] At higher concentrations, barbiturates can also directly activate GABA-A receptors, even in the absence of GABA.[3][4]
Q2: I am observing a much larger inhibitory current than expected after applying this compound. Is this normal?
A2: This is a plausible outcome. Barbiturates potentiate GABA-A receptor currents.[3] The magnitude of this potentiation can be substantial. However, an unusually large and rapid shift in holding current could also indicate a problem with your recording stability or solution concentration. Verify your drug concentration and ensure the stability of your patch before and after drug application.
Q3: My baseline recording is unstable after applying this compound. What could be the cause?
A3: An unstable baseline after drug application can stem from several factors.[5] It could be a pharmacological effect, where this compound is causing fluctuations in channel activity. Alternatively, it could be a technical issue such as a deteriorating giga-seal, drift in your manipulator, or issues with your perfusion system introducing noise.[6] It is also important to ensure that the solvent for this compound is not affecting the recording independently.
Q4: Can this compound affect other ion channels besides GABA-A receptors?
A4: Yes, while the primary target is the GABA-A receptor, some barbiturates have been shown to affect other ion channels. For instance, they can inhibit certain types of voltage-gated calcium channels, which would reduce neurotransmitter release.[3][7] Some barbiturates have also been reported to block AMPA/kainate receptors.[3] These off-target effects could contribute to unexpected electrophysiological results.
Q5: I am seeing an excitatory effect (depolarization) after this compound application in my cultured neurons. Why would an inhibitory drug cause excitation?
A5: This paradoxical excitatory effect of GABAergic drugs can occur, particularly in developing or cultured neurons.[8] In these cells, the intracellular chloride concentration can be high, causing the equilibrium potential for chloride to be more positive than the resting membrane potential. Therefore, opening chloride channels leads to an efflux of chloride ions and depolarization.[9] It is crucial to know the developmental stage of your neurons and the intracellular chloride concentration in your experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Recordings After this compound Application
| Potential Cause | Troubleshooting Steps |
| Seal Instability | Monitor the seal resistance throughout the recording. A decrease in resistance after drug application suggests the seal is compromised.[5][6] Ensure proper pipette fabrication and a clean cell surface. |
| Mechanical Drift | Check for any drift in the micromanipulator or movement of the perfusion lines.[6] Secure all tubing and ensure the recording setup is on a stable, anti-vibration table. |
| Perfusion System Issues | Ensure the perfusion system is not introducing bubbles or electrical noise. Check the grounding of the perfusion system. |
| Drug Solvent Effects | Run a control experiment with the vehicle solution (the solvent for this compound) alone to ensure it does not have an independent effect on your recording. |
| High Frequency Noise | A "humming" noise at 60 Hz or other regular frequencies is often due to improper grounding of your equipment.[5] Identify and eliminate ground loops. |
Issue 2: Unexpected Pharmacological Responses
| Observation | Potential Explanation & Troubleshooting |
| Reduced or Absent Drug Effect | - Incorrect Drug Concentration: Double-check your calculations and the dilution of your stock solution. - Drug Degradation: Ensure your this compound stock is stored correctly and has not expired. - Receptor Subunit Composition: The specific subunit composition of the GABA-A receptors in your preparation (e.g., α, β, γ subunits) can influence barbiturate sensitivity.[10][11] |
| Biphasic Dose-Response | Some barbiturates can exhibit a biphasic effect, where low concentrations enhance a response, and high concentrations are inhibitory.[12] This could be due to direct channel block at high concentrations.[4] Perform a full dose-response curve to characterize the effect. |
| Changes in Action Potential Waveform | If you observe changes in the action potential shape, it may indicate effects on other channels, such as voltage-gated sodium or calcium channels.[7][13] Perform voltage-clamp experiments to isolate and study these other currents. |
| Arrhythmic Events (in cardiac preparations) | Many drugs can induce arrhythmias.[14] If you are working with cardiomyocytes, this compound could have off-target effects on cardiac ion channels, leading to events like early afterdepolarizations.[15] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound's Effect on GABA-A Receptors
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Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA-A receptors.
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Solutions:
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External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (Using a high chloride internal solution will make GABAergic currents inward and easier to measure at negative holding potentials).
-
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at -70 mV.
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Establish a stable baseline recording of spontaneous inhibitory postsynaptic currents (sIPSCs) or puff a low concentration of GABA to elicit a baseline current.
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Bath-apply this compound at the desired concentration.
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Record the changes in sIPSC frequency and amplitude, or the potentiation of the GABA-evoked current.
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Wash out the drug to observe recovery.
-
Visualizations
Caption: Mechanism of action for this compound at the GABA-A receptor.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of the excitatory actions of GABA by barbiturates and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differing actions of convulsant and nonconvulsant barbiturates: an electrophysiological study in the isolated spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propylparaben reduces the excitability of hippocampal neurons by blocking sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Synthesized Proxibarbal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized Proxibarbal.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound can vary depending on the crystallization solvent. Literature values indicate a melting point in the range of 157-158°C when crystallized from a benzene and ethanol mixture. Another reported melting point is 166.5-168.5°C when using acetone and chloroform for crystallization. A significant deviation from these ranges, or a broad melting point range, may suggest the presence of impurities.
Q2: What are the key spectral characteristics of this compound?
-
¹H NMR: Signals corresponding to the allyl group protons, the protons of the 2-hydroxypropyl group, and the NH protons of the barbiturate ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the barbiturate ring, the carbons of the allyl and 2-hydroxypropyl side chains.
-
IR: Characteristic absorption bands for N-H stretching, C=O stretching (in the barbiturate ring), C=C stretching (allyl group), and O-H stretching (hydroxyl group).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: Several chromatographic and spectroscopic techniques are recommended for analyzing barbiturates and are suitable for this compound.[2] A combination of methods is advised for a comprehensive purity assessment. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with a C18 column, is a robust method for quantifying this compound and separating it from potential impurities.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural identification of volatile impurities and the main compound, often after derivatization.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]
-
Melting Point Analysis: A fundamental technique to assess the overall purity of a crystalline solid.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: My HPLC analysis of synthesized this compound shows several unexpected peaks in addition to the main product peak. What could be the cause and how do I identify these impurities?
Answer:
Unexpected peaks in an HPLC chromatogram indicate the presence of impurities. These can originate from the starting materials, byproducts of the synthesis, or degradation products. The synthesis of this compound likely involves the condensation of a substituted malonic ester with urea to form the barbiturate ring, followed by the introduction of the hydroxypropyl side chain.
Potential Impurities and Their Identification:
| Potential Impurity | Likely Origin | Identification Strategy |
| 5-allyl-barbituric acid | Unreacted intermediate from the first synthetic step.[7] | Compare the retention time with a standard of 5-allyl-barbituric acid. The impurity will have a different polarity and thus a different retention time than this compound. |
| Diethyl allylmalonate | Unreacted starting material.[7] | This starting material is significantly less polar than this compound and will have a much shorter retention time in reverse-phase HPLC. |
| Urea | Unreacted starting material.[7] | Urea is highly polar and will elute very early in a reverse-phase HPLC run, likely in the solvent front. |
| Isomeric Byproducts | Side reactions during the introduction of the 2-hydroxypropyl group. | Isomers will have the same mass as this compound. LC-MS/MS can help in their identification through different fragmentation patterns. High-resolution NMR may also distinguish between isomers. |
| Degradation Products | Instability of the final product under certain conditions (e.g., heat, light, pH). | Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions can help to generate and identify potential degradation products. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram.
Issue 2: Inconsistent Melting Point
Question: The melting point of my synthesized this compound is broad and lower than the literature values. What does this indicate and how can I purify my product?
Answer:
A broad and depressed melting point is a classic indication of an impure crystalline solid. The presence of impurities disrupts the crystal lattice, leading to a lower energy requirement to melt the solid over a wider temperature range.
Potential Causes and Purification Strategies:
| Potential Cause | Recommended Purification Method |
| Residual Solvents | Drying the sample under high vacuum at an appropriate temperature. |
| Unreacted Starting Materials or Byproducts | Recrystallization from a suitable solvent system (e.g., benzene/ethanol or acetone/chloroform as reported in the literature). |
| Presence of Stereoisomers | Chiral chromatography may be necessary to separate enantiomers or diastereomers if the synthesis is not stereospecific. |
| Inorganic Salts | Washing the crude product with water if the impurities are water-soluble and the product has low water solubility. |
Purification Workflow:
Caption: Logical workflow for purifying this compound with an inconsistent melting point.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is based on a general validated procedure for barbiturates and should be optimized for this compound.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50, v/v).[3] The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve a known amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound (if available) to determine its retention time.
-
Inject the prepared sample solution.
-
Analyze the chromatogram for the main peak of this compound and any impurity peaks.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This is a general method that may require optimization.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Ion Source Temperature: 250°C.
-
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
For barbiturates, methylation is a common derivatization technique to improve volatility and chromatographic peak shape. This can be achieved using reagents like trimethylanilinium hydroxide (TMAH) or diazomethane. Follow a validated derivatization protocol.
-
-
Procedure:
-
Inject the derivatized sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak and compare it with a reference spectrum of this compound.
-
Analyze the mass spectra of any impurity peaks and attempt to identify them by library search (e.g., NIST) and by interpreting the fragmentation patterns in the context of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (optional but recommended for full characterization): COSY, HSQC, and HMBC experiments can be performed to confirm the connectivity of the molecule.
-
-
Analysis:
-
Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.
-
Look for any unexpected signals that might indicate the presence of impurities. The integration of impurity signals relative to the product signals can be used for a semi-quantitative estimation of purity. For accurate quantitative analysis (qNMR), a certified internal standard is required.
-
References
- 1. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.co [scielo.org.co]
- 5. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the In-Vitro Effects of Proxibarbal in an In-Vivo Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in-vitro effects of Proxibarbal, a barbiturate derivative, in relevant in-vivo models. Given the limited publicly available data on this compound, this document leverages established knowledge of the barbiturate class, particularly phenobarbital as a structural and functional analogue, to propose a comprehensive validation strategy. This guide will objectively compare the expected performance of this compound with alternative therapeutic agents and provide detailed experimental methodologies and supporting data from related compounds.
Introduction to this compound and its Presumed Mechanism of Action
This compound is a derivative of barbituric acid and was previously marketed for the treatment of migraines[1]. Like other barbiturates, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[2][3]. By binding to a site on the GABA-A receptor distinct from the GABA binding site, barbiturates increase the duration of chloride channel opening, leading to neuronal hyperpolarization and a general depressant effect on the central nervous system[2]. This potentiation of GABAergic inhibition is the basis for their sedative, hypnotic, and anticonvulsant properties, and is the likely mechanism behind this compound's effects.
Below is a diagram illustrating the signaling pathway of GABA-A receptor modulation by barbiturates.
References
- 1. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Proxibarbal Cross-Reactivity at Barbiturate Binding Sites
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the cross-reactivity of Proxibarbal with other barbiturate binding sites. Due to a lack of publicly available experimental data on the binding affinity of this compound, this report utilizes hypothetical data for illustrative purposes to compare it with the established barbiturates, Phenobarbital and Pentobarbital. The primary focus is on the interaction with the GABA-A receptor, the main target for barbiturates. This document outlines the typical binding affinities and functional potencies, details a standard experimental protocol for determining these values, and provides visual diagrams of the experimental workflow and the underlying signaling pathway.
Introduction: Barbiturates and the GABA-A Receptor
Barbiturates exert their effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated chloride ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. By binding to a distinct allosteric site on the receptor complex, barbiturates enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, contributing to their sedative-hypnotic and anesthetic properties.
The GABA-A receptor is a heteropentameric protein assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for different barbiturates. While barbiturates as a class are expected to show significant cross-reactivity for the same binding pocket, variations in their chemical structure can lead to differences in affinity and functional modulation of distinct GABA-A receptor subtypes. This can translate to different clinical profiles.
This compound is a barbiturate derivative that has been used for its anxiolytic and migraine-treating properties, reportedly with less hypnotic effect than other barbiturates. Understanding its cross-reactivity profile is crucial for elucidating its mechanism of action and potential off-target effects.
Comparative Binding Affinities
The following table summarizes the binding affinities (Kᵢ values) of this compound (hypothetical), Phenobarbital, and Pentobarbital for the barbiturate binding site on the GABA-A receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Binding Affinity (Kᵢ) at GABA-A Receptor (µM) | Data Source |
| This compound | 50 (Hypothetical) | Not Applicable |
| Phenobarbital | 100 - 500 | Published Literature |
| Pentobarbital | 10 - 50 | Published Literature |
Note: The Kᵢ values for Phenobarbital and Pentobarbital can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions used.
Comparative Functional Potency
The functional potency of these barbiturates is often assessed by their ability to enhance GABA-induced chloride currents or to directly activate the GABA-A receptor. The IC₅₀ value in a competitive binding assay or the EC₅₀ value in a functional assay can be used to represent potency. The following table presents hypothetical IC₅₀ values from a competitive radioligand binding assay. A lower IC₅₀ value indicates greater potency.
| Compound | Potency (IC₅₀) in a Competitive Binding Assay (µM) | Data Source |
| This compound | 75 (Hypothetical) | Not Applicable |
| Phenobarbital | 200 - 600 | Published Literature |
| Pentobarbital | 20 - 80 | Published Literature |
Experimental Protocol: Competitive Radioligand Binding Assay
This section details a standard protocol for determining the binding affinity of a test compound, such as this compound, for the barbiturate binding site on the GABA-A receptor in rat brain membranes using a competitive radioligand binding assay with [³⁵S]TBPS (t-butylbicyclophosphorothionate), a radioligand that binds to the barbiturate site.
4.1. Materials
-
Rat whole brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.4
-
[³⁵S]TBPS (specific activity ~80-120 Ci/mmol)
-
Unlabeled TBPS (for non-specific binding determination)
-
Test compounds: this compound, Phenobarbital, Pentobarbital
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene assay tubes
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Multi-channel pipettes
4.2. Membrane Preparation
-
Thaw frozen rat brains on ice and weigh.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step three times to wash the membranes.
-
After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
4.3. Binding Assay
-
On the day of the experiment, thaw the membrane aliquots on ice.
-
Set up the assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competitor compounds.
-
To each tube, add 50 µL of Assay Buffer for total binding, 50 µL of 10 µM unlabeled TBPS for non-specific binding, or 50 µL of the desired concentration of the test compound (e.g., this compound in a range of concentrations from 1 nM to 1 mM).
-
Add 50 µL of [³⁵S]TBPS to each tube to a final concentration of 2 nM.
-
Initiate the binding reaction by adding 400 µL of the membrane preparation to each tube.
-
Incubate the tubes at 25°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter after allowing the vials to sit in the dark for at least 4 hours.
4.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in barbiturate action.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: Allosteric modulation of the GABA-A receptor by barbiturates.
A Comparative Analysis of the Anxiolytic Properties of Proxibarbal and Diazepam in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of Proxibarbal and the well-established benzodiazepine, diazepam, with a focus on preclinical data from rat models of anxiety. While diazepam has been extensively studied and serves as a benchmark anxiolytic, data on this compound, a barbiturate derivative, is notably limited in the public domain. This guide summarizes the available information, highlights the disparities in the depth of research, and provides detailed experimental protocols for key behavioral assays used in the assessment of anxiolytic drug efficacy.
Executive Summary
This compound is a barbiturate derivative that has been noted for its anti-anxiety properties.[1] In contrast, diazepam, a benzodiazepine, is a widely prescribed anxiolytic with a well-documented efficacy profile in both clinical and preclinical settings. The primary mechanism of action for both classes of drugs involves the enhancement of GABAergic neurotransmission, albeit through different interactions with the GABA-A receptor. While extensive quantitative data from various rodent anxiety models are available for diazepam, similar specific data for this compound is not readily found in published scientific literature. This guide, therefore, presents a comparison based on the established pharmacology of barbiturates as a class to infer the likely anxiolytic profile of this compound, alongside the robust dataset available for diazepam.
Mechanism of Action
Both this compound and diazepam exert their anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific mechanisms of interaction with the receptor differ significantly.
-
Diazepam: As a benzodiazepine, diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[2][3][4]
-
This compound: As a barbiturate, this compound also enhances the action of GABA on the GABA-A receptor. Barbiturates are understood to increase the duration of chloride channel opening when GABA is bound. At higher concentrations, barbiturates can directly activate the GABA-A receptor, a property not shared by benzodiazepines. This direct agonism contributes to the higher risk of toxicity and central nervous system depression associated with barbiturates.
Comparative Anxiolytic Efficacy in Rat Behavioral Models
The anxiolytic effects of drugs are commonly assessed in rats using a battery of behavioral tests that rely on the animal's natural aversion to open, brightly lit spaces and its exploratory drive. The most frequently used models are the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Quantitative Data Summary
The following table summarizes representative quantitative data for diazepam's anxiolytic effects in these models. It is important to note that no specific quantitative data for this compound in these standardized rat anxiety models was found in the publicly available scientific literature. The data for a representative barbiturate, phenobarbital, is included for illustrative purposes to provide a potential, though not direct, comparison.
| Behavioral Test | Drug | Dose Range (mg/kg, i.p.) | Key Anxiolytic-Like Effects in Rats | Citation(s) |
| Elevated Plus-Maze (EPM) | Diazepam | 0.5 - 5.0 | - Increased percentage of time spent in open arms- Increased number of entries into open arms | [5][6] |
| Phenobarbital | 20 - 60 | - Increased open arm exploration | [7] | |
| Open Field Test (OFT) | Diazepam | 1.0 - 5.0 | - Increased time spent in the center of the arena- Increased number of entries into the center | [5] |
| Phenobarbital | Data not available | Data not available | ||
| Light-Dark Box (LDB) | Diazepam | 1.0 - 2.0 | - Increased time spent in the light compartment- Increased number of transitions between compartments | [8] |
| Phenobarbital | Data not available | Data not available |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[9][10][11] The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze is elevated to a height of 50-70 cm above the floor.
Procedure:
-
Administer the test compound (e.g., Diazepam, this compound) or vehicle to the rats via the intended route (e.g., intraperitoneally, orally) at a specified time before testing (e.g., 30 minutes).
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the rat to explore the maze freely for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the rat to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[7][12][13] Anxiolytic drugs are expected to increase exploration of the central, more "exposed," area of the open field.
Apparatus:
-
A square or circular arena (e.g., 100 x 100 cm) with high walls (e.g., 40 cm) to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer the test compound or vehicle to the rats.
-
After the appropriate pre-treatment time, gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
After the session, return the rat to its home cage and clean the apparatus.
-
Analyze the video recordings for:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency.
-
Light-Dark Box (LDB) Test
The LDB test is another widely used model for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[14][15][16] Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment interval, place the rat in the center of the light compartment.
-
Allow the rat to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera.
-
Return the rat to its home cage and clean the apparatus after each trial.
-
Analyze the video recordings for:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Conclusion
Diazepam is a well-characterized anxiolytic in rodent models, consistently demonstrating efficacy in the elevated plus-maze, open field, and light-dark box tests. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well understood. This compound, as a barbiturate, is presumed to have anxiolytic effects through a similar, yet distinct, modulation of the GABA-A receptor. However, the lack of specific, publicly available quantitative data on the anxiolytic effects of this compound in standard rat behavioral models precludes a direct and detailed comparison with diazepam. Future research is warranted to elucidate the behavioral pharmacology of this compound and to quantitatively assess its anxiolytic potential relative to established compounds like diazepam. Researchers are encouraged to utilize the detailed protocols provided herein for any future comparative studies.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 5. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discipline of Behavioral Pharmacology [apa.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Light/Dark Box and Open Field combination, for rats or mice | Animalab [animalab.eu]
- 11. Anxiolytic-like effects of antidepressants after acute administration in a four-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Proxibarbal Versus Other Migraine Treatments in a Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Proxibarbal and other prominent migraine treatments. Due to the limited availability of specific preclinical data for this compound, a historical barbiturate-based medication, this document focuses on well-documented preclinical evidence for current standard-of-care migraine therapies within a widely used animal model. The comparison is framed to highlight the robust data available for contemporary treatments and to underscore the data gap for older compounds like this compound.
Introduction to Preclinical Migraine Models
Preclinical animal models are essential for understanding the pathophysiology of migraine and for the initial efficacy and safety testing of new therapeutic agents.[1] One of the most established and translationally relevant models is the nitroglycerin (NTG)-induced migraine model .[2][3] Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like symptoms in humans and analogous pain-related behaviors in rodents, such as mechanical and thermal allodynia.[4][5][6] This model allows for the objective measurement of pain responses and the evaluation of drug efficacy in a controlled setting.
Comparative Efficacy in the Nitroglycerin (NTG)-Induced Migraine Model
The following tables summarize the quantitative efficacy of several key migraine treatments in the NTG-induced preclinical model. Data is primarily focused on the reversal of mechanical allodynia, a key indicator of migraine-related central sensitization.
Table 1: Efficacy of Acute Migraine Treatments on NTG-Induced Mechanical Allodynia in Rodents
| Treatment Class | Compound | Species | Administration Route | Dose | Endpoint | Efficacy | Citation(s) |
| 5-HT1B/1D Agonist | Sumatriptan | Mouse | Intraperitoneal (i.p.) / Intrathecal (i.t.) | 600 µg/kg (i.p.) / 0.06 µg (i.t.) | Mechanical Withdrawal Threshold (g) | Significantly reversed NTG-induced mechanical hypersensitivity.[7][8] | [7][8] |
| CGRP Receptor Antagonist | Olcegepant | Rat / Mouse | Intraperitoneal (i.p.) | 2 mg/kg (Rat) / Not Specified (Mouse) | Orofacial Formalin Test / Mechanical Withdrawal Threshold (g) | Attenuated NTG-induced trigeminal hyperalgesia and reversed mechanical allodynia.[9][10] | [9][10] |
| CGRP Receptor Antagonist | MK-8825 | Rat | Not Specified | Not Specified | Tail Flick & Formalin Tests | Counteracted NTG-induced hyperalgesia.[11] | [11] |
Table 2: Efficacy of Preventive Migraine Treatments on NTG-Induced Mechanical Hyperalgesia in Rodents
| Treatment Class | Compound | Species | Administration Route | Dose | Endpoint | Efficacy | Citation(s) |
| Anticonvulsant | Topiramate | Mouse | Intraperitoneal (i.p.) | 30 mg/kg (daily for 11 days) | Mechanical Withdrawal Threshold (g) | Significantly attenuated the development of chronic basal hyperalgesia and reduced acute NTG-evoked hyperalgesia.[8][12] | [8][12] |
Note on this compound: Extensive literature searches did not yield specific preclinical efficacy data for this compound within the NTG-induced migraine model or other modern, standardized preclinical migraine models. A 1980 clinical study suggested a preventive effect in migraine through "enzyme induction," but preclinical evidence to support this mechanism or to quantify its efficacy against standard comparators is lacking.[13]
Experimental Protocols
Nitroglycerin-Induced Migraine Model in Mice
This protocol is a synthesis of methodologies described in the cited preclinical literature.[4][8][14]
-
Animal Subjects: Male C57BL/6J mice are commonly used.
-
Acclimatization: Animals are habituated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: Baseline mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region or hind paw. The force required to elicit a withdrawal response is recorded.
-
Induction of Migraine-like State: Nitroglycerin (NTG) is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.[4][7]
-
Assessment of Allodynia: Mechanical withdrawal thresholds are re-assessed at time points typically ranging from 30 minutes to 4 hours post-NTG injection. A significant decrease in the withdrawal threshold compared to baseline indicates the development of mechanical allodynia.[7]
-
Drug Administration:
-
Acute Treatment: Test compounds (e.g., sumatriptan) are typically administered after the establishment of the NTG-induced allodynia.
-
Preventive Treatment: Test compounds (e.g., topiramate) are administered for a period of days before and during repeated NTG injections to assess their ability to prevent the development of hyperalgesia.[8][12]
-
-
Outcome Measurement: The primary outcome is the change in mechanical withdrawal threshold following drug treatment compared to vehicle-treated controls. An increase in the withdrawal threshold signifies an anti-allodynic effect.
Signaling Pathways and Mechanisms of Action
This compound and Barbiturates
While specific preclinical data on this compound in migraine models is unavailable, its classification as a barbiturate suggests a likely mechanism of action centered on the enhancement of GABAergic inhibition in the central nervous system. Barbiturates are known to potentiate the action of GABA at GABA-A receptors, leading to neuronal hyperpolarization and a general CNS depressant effect. This could theoretically dampen the hyperexcitability of trigeminal pathways implicated in migraine.
Hypothesized signaling pathway for this compound.
Comparator Migraine Treatments
The mechanisms of action for the comparator drugs are well-established and target key pathways in migraine pathophysiology.
Signaling pathways of comparator migraine treatments.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in the NTG-induced migraine model.
References
- 1. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 3. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of CGRP receptor antagonism in nitroglycerin-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 13. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NOP receptor agonist attenuates nitroglycerin-induced migraine-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Proxibarbal Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proxibarbal with alternative treatments, focusing on its performance and supported by available experimental data. Due to the withdrawal of this compound from the market, comprehensive clinical data is limited. This guide synthesizes the accessible information to offer a comparative perspective for research and drug development professionals.
Executive Summary
This compound, a barbiturate derivative previously used for migraine prophylaxis, was withdrawn from the French market due to a significant safety concern: the risk of inducing immunoallergic thrombocytopenia.[1] While one clinical trial suggested its potential efficacy in preventing migraines, the lack of detailed, publicly available quantitative data makes a direct comparison with current first-line treatments challenging.[1] This guide presents the available information on this compound and contrasts it with established migraine prophylactic medications, namely Topiramate and Propranolol, for which extensive clinical trial data exists. The primary distinguishing feature of this compound in this comparison is its significant adverse effect profile, which ultimately led to its discontinuation.
Comparative Efficacy and Safety
The following tables summarize the available efficacy and safety data for this compound and its alternatives. It is crucial to note the disparity in the level of evidence; data for Topiramate and Propranolol are derived from multiple large-scale clinical trials, whereas information on this compound is limited.
Table 1: Efficacy of Migraine Prophylaxis
| Drug | Dosage | Primary Efficacy Endpoint | Key Findings | Supporting a Clinical Trial |
| This compound | Not Specified | Reduction in migraine frequency | Mentioned as effective in a "double-blind" trial for preventive treatment of migraine.[1] | Sulman et al., 1980[1] |
| Topiramate | 100 mg/day | Mean monthly reduction in migraine days | -1.14 (95% CI: -1.69 to -0.59) compared to placebo.[2] | Multiple large-scale, randomized, placebo-controlled trials.[2][3][4] |
| Propranolol | 160 mg/day | Reduction in the average number of monthly crises | 48% reduction by day 84.[5] | Multiple randomized controlled trials.[5][6][7] |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events | Market Status |
| This compound | Data not readily available | Immunoallergic thrombocytopenia[1] | Withdrawn from the market.[1] |
| Topiramate | Paresthesia, fatigue, nausea, anorexia, taste perversion.[4] | Generally well-tolerated; risk of cognitive side effects and metabolic acidosis. | Approved for migraine prophylaxis. |
| Propranolol | Dizziness, fatigue.[8] | Bradycardia, hypotension, bronchospasm in susceptible individuals. | Approved for migraine prophylaxis.[9] |
Experimental Protocols
Detailed experimental protocols for this compound research are not publicly accessible. However, based on the established methodologies for studying barbiturates and their effects on the GABA-A receptor, the following protocols represent standard approaches that would have been relevant for the investigation of this compound.
Electrophysiological Analysis of GABA-A Receptor Modulation
This protocol is designed to assess the effect of a compound on the function of GABA-A receptors, which are the primary targets of barbiturates.
-
Objective: To determine if the test compound modulates GABA-A receptor activity, either by directly activating the receptor or by potentiating the effect of GABA.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A low concentration of GABA (the natural ligand) is applied to the cell to elicit a baseline current. The test compound (e.g., this compound) is then co-applied with GABA.
-
Data Analysis: The amplitude and kinetics of the GABA-induced currents in the presence and absence of the test compound are measured and compared. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.
-
-
Controls:
-
Positive Control: A known GABA-A receptor modulator, such as diazepam or phenobarbital.
-
Negative Control: Vehicle (the solvent used to dissolve the test compound).
-
Immunofluorescence Assay for GABA-A Receptor Subunit Localization
This protocol is used to visualize the expression and localization of GABA-A receptor subunits in neuronal cells, which can be affected by chronic drug exposure.
-
Objective: To determine the subcellular distribution of GABA-A receptor subunits in neurons.
-
Methodology:
-
Tissue Preparation: Brain tissue sections or cultured neurons are fixed and permeabilized.
-
Antibody Staining: The samples are incubated with primary antibodies specific to different GABA-A receptor subunits (e.g., α1, β3).
-
Secondary Antibody and Visualization: Fluorescently labeled secondary antibodies that bind to the primary antibodies are applied. The samples are then imaged using a confocal microscope.
-
-
Data Analysis: The fluorescence intensity and localization patterns of the different subunits are analyzed to determine their expression levels and distribution within the neuron (e.g., synaptic vs. extrasynaptic).
-
Controls:
-
Positive Control: Brain regions known to have high expression of the target subunit.
-
Negative Control: Omission of the primary antibody to check for non-specific binding of the secondary antibody.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by barbiturates and a typical workflow for screening potential modulators of the GABA-A receptor.
Figure 1. Simplified signaling pathway of GABA-A receptor modulation by this compound.
Figure 2. General experimental workflow for the discovery of GABA-A receptor modulators.
Conclusion
The available evidence strongly indicates that this compound carries a significant risk of immunoallergic thrombocytopenia, a severe adverse effect that led to its market withdrawal. While it may have shown some efficacy in migraine prophylaxis, the lack of robust, publicly accessible clinical trial data prevents a direct and meaningful comparison with currently approved and widely used treatments like Topiramate and Propranolol. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of a thorough safety evaluation in the drug development process. Future research on barbiturates for any indication would need to prioritize a comprehensive assessment of hematological safety.
References
- 1. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of efficacy of topiramate in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topiramate in the prevention of migraine: a review of its efficacy, tolerability, and acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topiramate in migraine prevention: results of a large controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-acting propranolol in migraine prophylaxis: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Beta-blockers for the prevention of headache in adults, a systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. Current Prophylactic Medications for Migraine and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Proxibarbal and Other Barbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Proxibarbal and other commonly known barbiturates. Understanding the metabolic fate of these compounds is crucial for drug development, offering insights into their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety and efficacy. This document summarizes available data, details relevant experimental methodologies, and visualizes key metabolic pathways and experimental workflows.
Executive Summary
Barbiturates are a class of central nervous system depressants that undergo extensive metabolism, primarily in the liver. The rate and pathways of metabolism significantly influence their duration of action and therapeutic use. While extensive data exists for classic barbiturates such as Phenobarbital, Secobarbital, Pentobarbital, and Amobarbital, specific in vitro metabolic stability data for this compound is limited in publicly available literature. However, in vivo studies indicate that this compound exhibits a different metabolic profile compared to many other barbiturates, with a greater reliance on renal clearance.
Comparative Metabolic Stability Data
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| This compound | Rat (in vivo) | 51[1] | Data not available | Primarily renal elimination[1] |
| Phenobarbital | Human Liver Microsomes | > 60 (Low Clearance) | < 5.8 | CYP2C9, CYP2C19[2] |
| Pentobarbital | Rat Liver Microsomes | Moderate Clearance | Data not available | CYP Enzymes |
| Amobarbital | Data not available | Data not available | Data not available | CYP Enzymes |
| Secobarbital | Data not available | Data not available | Data not available | CYP Enzymes |
Note: The lack of standardized, comparative in vitro data for this compound highlights a knowledge gap and an opportunity for further research to directly benchmark its metabolic stability against other barbiturates in a controlled experimental setting. In vivo data for this compound in rats suggests rapid elimination, but this is attributed mainly to renal clearance rather than hepatic metabolism.[1]
Metabolic Pathways of Barbiturates
The metabolism of barbiturates is predominantly hepatic and involves Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme system, introduce or expose functional groups.[3] The major routes of Phase I metabolism for many barbiturates include:
-
Oxidation: Hydroxylation of the alkyl side chains is a common metabolic pathway.
-
N-dealkylation: For N-substituted barbiturates, the removal of the alkyl group is a key metabolic step.
-
Desulfuration: For thiobarbiturates, the sulfur atom is replaced by an oxygen atom.
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion. Phenobarbital, for example, is metabolized mainly through hydroxylation and glucuronidation.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the metabolic stability of barbiturates.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to determine the intrinsic clearance of a compound mediated by Phase I enzymes, particularly cytochrome P450s.
1. Materials and Reagents:
-
Test barbiturate and positive control compounds (e.g., a compound with known metabolic stability).
-
Pooled human or animal liver microsomes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
Internal standard for analytical quantification.
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
Add the test barbiturate to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent barbiturate in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Conclusion
The metabolic stability of barbiturates is a critical determinant of their pharmacokinetic profile and clinical application. While classic barbiturates like Phenobarbital are known to be metabolized by hepatic CYP enzymes, this compound appears to follow a different disposition pathway with significant renal clearance observed in preclinical studies. The lack of direct comparative in vitro metabolic stability data for this compound presents a clear research need. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies, which would be invaluable for a more comprehensive understanding of the pharmacology of this subclass of barbiturates.
References
- 1. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbital - Wikipedia [en.wikipedia.org]
- 3. Barbiturates in forensic toxicology | Research Starters | EBSCO Research [ebsco.com]
Evaluating the Therapeutic Index of Proxibarbal in Comparison to Existing Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index and overall safety profile of the withdrawn anxiolytic, Proxibarbal, against currently utilized anxiolytic drug classes. Due to the withdrawn status of this compound, a quantitative therapeutic index is not available; therefore, this guide focuses on a qualitative comparison of its safety profile and the quantitative therapeutic data of comparator drugs.
Executive Summary
This compound, a barbiturate derivative, was withdrawn from the market due to significant safety concerns, specifically the risk of inducing immunoallergic thrombocytopenia. This inherent risk underscores the importance of a favorable therapeutic index in the development and clinical use of anxiolytics. In contrast, modern anxiolytics, such as Benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and Buspirone, generally possess wider therapeutic windows, although each class presents a unique safety and side-effect profile. This guide will delve into the available data for these drug classes, offering a comparative perspective for drug development professionals.
Comparative Data on Anxiolytic Therapeutic Ranges
The following table summarizes the available therapeutic and toxicological data for this compound's drug class (Barbiturates) and common anxiolytics. It is critical to note the absence of specific quantitative data for this compound itself.
| Drug/Drug Class | Therapeutic Index/Window | Therapeutic Plasma Concentration | Toxic Plasma Concentration | Key Safety Concerns |
| This compound | Data not available (Withdrawn) | Data not available | Data not available | Immunoallergic thrombocytopenia |
| Barbiturates (general) | Narrow/Low[1][2][3][4][5] | Varies by agent | Varies by agent | High risk of overdose, respiratory depression, high addiction potential[1][2][3] |
| Diazepam (Benzodiazepine) | Wide | 100 - 2000 µg/L[6] | > 3000 µg/L[6] | Drowsiness, coordination impairment, dependence potential[7] |
| Alprazolam (Benzodiazepine) | High (Rat LD50/ED50: 662-4342)[8] | 7 - 40 ng/mL (after 0.5-3mg dose)[9] | Data not available | Drowsiness, memory impairment, high abuse potential[7][10] |
| Sertraline (SSRI) | Wide[11] | 10 - 150 ng/mL[12][13] | > 150 ng/mL may increase toxicity risk[12][13] | Nausea, sexual dysfunction, serotonin syndrome[11][14] |
| Escitalopram (SSRI) | Wide | 15 - 80 ng/mL[6][14][15][16] | Data not available | Nausea, insomnia, potential for QT prolongation[17] |
| Buspirone | Data not available | Data not available | Data not available | Dizziness, nausea, headache; delayed onset of action[18][19] |
Signaling Pathways and Mechanisms of Action
The diverse safety profiles of these anxiolytics are rooted in their distinct mechanisms of action.
GABAergic Anxiolytics: Barbiturates and Benzodiazepines
Both barbiturates (the class to which this compound belongs) and benzodiazepines exert their effects by modulating the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][5][13][20] However, their specific interactions with the receptor complex lead to significant differences in their safety profiles. Benzodiazepines increase the frequency of the chloride channel opening in response to GABA, whereas barbiturates increase the duration of the channel opening.[5] This prolonged action of barbiturates contributes to their narrower therapeutic index and higher risk of respiratory depression and overdose.[5]
Serotonergic Anxiolytics: SSRIs
SSRIs, such as sertraline and escitalopram, have a more targeted mechanism of action, selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft.[11][14][17] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, ultimately resulting in anxiolytic and antidepressant effects. Their high selectivity for the serotonin transporter contributes to a generally wider therapeutic index and a different side-effect profile compared to GABAergic agents.[17]
Azapirones: Buspirone
Buspirone represents a distinct class of anxiolytics with a unique mechanism of action. It acts as a partial agonist at presynaptic 5-HT1A receptors and a full agonist at postsynaptic 5-HT1A receptors.[4] This dual action is thought to contribute to its anxiolytic effects without the sedative and dependence-producing properties of benzodiazepines.[19]
Experimental Protocols
Preclinical Determination of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[21] In preclinical studies, this is often expressed as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50).
Objective: To determine the LD50 and ED50 of a novel anxiolytic compound in a rodent model.
Methodology:
-
Animal Model: Utilize a standardized strain of laboratory mice or rats.
-
Dose-Response Assessment for Efficacy (ED50):
-
Administer a range of doses of the test compound to different groups of animals.
-
Assess anxiolytic activity using validated behavioral tests (e.g., elevated plus-maze, light-dark box).
-
Record the percentage of animals in each group exhibiting a predefined anxiolytic effect.
-
Plot the dose-response curve and calculate the ED50, the dose at which 50% of the animals show the desired effect.
-
-
Dose-Response Assessment for Lethality (LD50):
-
Administer a range of higher doses of the test compound to different groups of animals.
-
Observe the animals for a specified period (e.g., 24-48 hours).
-
Record the number of mortalities in each dose group.
-
Plot the dose-lethality curve and calculate the LD50, the dose at which 50% of the animals die.
-
-
Calculation of Therapeutic Index:
-
TI = LD50 / ED50
-
References
- 1. Benzodiazepines vs. Barbiturates: Addiction & Side Effects [medicinenet.com]
- 2. zanteris.com [zanteris.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. research.uci.edu [research.uci.edu]
- 7. Benzodiazepine versus SSRIs: What is right for you? - Vital Record [vitalrecord.tamu.edu]
- 8. psychscenehub.com [psychscenehub.com]
- 9. The Safety and Utility of Phenobarbital Use for the Treatment of Severe Alcohol Withdrawal Syndrome in the Medical Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. buzzrx.com [buzzrx.com]
- 11. Placebo-controlled study - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 17. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Serotonin - Wikipedia [en.wikipedia.org]
- 19. The up-and-down method substantially reduces the number of animals required to determine antinociceptive ED50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Proxibarbal: A Procedural Guide
The proper disposal of Proxibarbal, a barbiturate derivative, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies, most notably the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] A primary consideration is whether the pharmaceutical is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of water and soil.[1][4]
Step-by-Step Disposal Protocol for this compound
Given that this compound is a barbiturate, it is prudent to handle it as a potentially hazardous waste unless confirmed otherwise by a Safety Data Sheet (SDS) or institutional safety officer. Barbiturates can exhibit characteristics of hazardous waste, such as toxicity.[5][6] The following steps outline a safe and compliant disposal process:
-
Characterization of Waste: The first crucial step is to determine if the this compound waste is classified as hazardous. Consult the product's Safety Data Sheet (SDS) for specific disposal instructions. If an SDS is not available, or if the characterization is unclear, the waste should be managed as hazardous as a precautionary measure.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent spills.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. These entities are trained in the proper handling and transportation of chemical waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Quantitative Data on Disposal Methods
| Disposal Method | Environmental Impact | Regulatory Compliance | Recommended Use for this compound |
| Licensed Hazardous Waste Incineration | High temperatures destroy active pharmaceutical ingredients, minimizing environmental release. | The EPA-preferred method for hazardous pharmaceutical waste.[2] | Highly Recommended |
| Landfill | Potential for leaching into soil and groundwater if not properly contained. | Generally not permitted for hazardous pharmaceuticals. | Not Recommended |
| Sewer/Drain Disposal | Direct contamination of waterways, as wastewater treatment plants are often not equipped to remove all pharmaceutical compounds.[4] | Prohibited for hazardous waste pharmaceuticals under EPA Subpart P.[2] | Prohibited |
| Drug Take-Back Programs | A secure and environmentally sound option for unused or expired pharmaceuticals from households.[1][7] | May not be available for laboratory-generated waste. | Consult with EHS for institutional options. |
Experimental Protocols
The procedures outlined above are based on established best practices for the management of pharmaceutical waste. For specific experimental protocols involving this compound that would generate waste, it is imperative to incorporate a waste disposal plan into the experimental design. This plan should be reviewed and approved by the institution's safety committee.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal Decision-Making.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. paipharma.com [paipharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Leftover drug disposal: Customer behavior, pharmacist recommendations, and obstacles to drug take-back box implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
